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Methyl phenylpropiolate

Cat. No.: B1582923
CAS No.: 4891-38-7
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
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Description

Historical Context of Academic Inquiry into Alkynoate Esters and Related Compounds

The study of methyl phenylpropiolate is rooted in the broader historical development of alkyne and alkynoate ester chemistry. The initial exploration of alkynes dates back to the 19th century with the discovery of acetylene. numberanalytics.com Over time, scientific inquiry expanded to more complex alkynes and their derivatives, including the class of compounds known as alkynoate esters.

Evolution of Synthetic Strategies for Propiolate Esters

The synthesis of propiolate esters, including this compound, has evolved significantly. One of the most conventional and direct methods involves the esterification of the corresponding propiolic acid with an alcohol. vulcanchem.comchembk.com For instance, this compound is commonly prepared through the acid-catalyzed esterification of phenylpropiolic acid with methanol (B129727). chembk.com

As synthetic chemistry advanced, more sophisticated and efficient catalytic methods emerged. A notable development is the palladium(II)-catalyzed oxidative carbonylation of terminal alkynes with alcohols. researchgate.net This approach represents a more modern route to 2-alkynoates, overcoming limitations of previous catalytic systems and expanding the substrate scope. researchgate.net Other historical methods for preparing α,β-alkynoic acids, the precursors to these esters, include the carboxylation of metal alkynylides and various elimination reactions. orgsyn.org The development of these strategies has been crucial for making propiolate esters readily available for further reactivity studies. csic.es

Early Academic Investigations into Alkyne Reactivity

Early investigations into the reactivity of the alkyne triple bond laid the groundwork for understanding compounds like this compound. numberanalytics.com The carbon-carbon triple bond, composed of one sigma (σ) bond and two pi (π) bonds, imparts distinct reactivity, making alkynes more reactive than their alkane and alkene counterparts in many addition reactions. numberanalytics.com Foundational studies focused on reactions such as hydrogenation to alkenes or alkanes and acid-catalyzed hydration to form ketones or aldehydes. numberanalytics.commsu.edu

Early research also explored the cycloaddition capabilities of alkynes, which have become pivotal in forming cyclic compounds. numberanalytics.com Specific early studies involving this compound include its reactions with sulfur chlorides (such as thionyl chloride and sulfur monochloride) in the presence of pyridine, which were found to yield various chlorinated cinnamic acid derivatives. publish.csiro.au Additionally, its reactions with thiocarbonyl compounds were investigated, leading to the formation of heterocycles or 1:1 addition products, demonstrating its susceptibility to nucleophilic attack. rsc.org These initial studies were fundamental in establishing the electrophilic nature of the acetylenic bond in this compound.

Significance of this compound within Contemporary Synthetic Organic Chemistry

In modern organic synthesis, this compound is recognized as a highly valuable and versatile molecule. vulcanchem.com Its importance stems from the rich chemistry associated with its conjugated system, enabling a wide array of chemical transformations.

Role as a Versatile Electrophilic Building Block

This compound is primarily utilized as an electrophilic building block. The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon triple bond, making it susceptible to attack by nucleophiles. vulcanchem.commdpi.com This reactivity is central to its application in constructing more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

Property Value
IUPAC Name Methyl 3-phenyl-2-propynoate
CAS Number 4891-38-7
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Physical State Clear colorless to pale yellow liquid
Boiling Point 109-112 °C at 2 mmHg
Density 1.086 g/mL at 25 °C

Data sourced from multiple references. vulcanchem.comchembk.comsigmaaldrich.com

This electrophilic character is prominently exploited in conjugate addition reactions, often referred to as Michael additions. Nucleophiles such as thiols (thiol-yne reactions) and amines (amino-yne reactions) readily add across the alkyne. nih.govacs.org For example, the reaction between sodium thiophenolate and ethyl phenylpropiolate was an early instance of a heteronuclear 1,4-conjugate addition. nih.govacs.org

Furthermore, this compound is a key participant in various cycloaddition reactions. It serves as a dipolarophile in 1,3-dipolar cycloadditions with species like diazo compounds and azomethine ylides to form heterocyclic systems such as pyrazoles and pyrroles. cdnsciencepub.comorientjchem.orgresearchgate.net It also engages as a dienophile in Diels-Alder reactions and other cycloadditions to afford complex cyclic and bicyclic structures. researchgate.net

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of this compound has been instrumental in the development of new synthetic methodologies. Its application has led to the efficient synthesis of a diverse range of valuable organic compounds.

One major area of contribution is in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This compound has been used in MCRs to construct complex heterocyclic scaffolds. For instance, it has been employed in a three-component reaction with 5-methylindoline-2,3-dione and sarcosine (B1681465) to produce spiro[indoline-3,2′-pyrrole] derivatives. orientjchem.orgresearchgate.net

Transition-metal catalysis is another field where this compound has made significant contributions. It is a common substrate in gold-catalyzed reactions, which have emerged as powerful tools for activating alkynes toward nucleophilic attack. acs.orgacs.org For example, gold-catalyzed reactions of imines with this compound can lead to the synthesis of polysubstituted pyrazolines or dihydropyridines, with the outcome depending on the substituents on the imine. acs.org Palladium-catalyzed reactions have also been developed for various transformations, including the synthesis of imidazopyridines, although internal alkynes like this compound can sometimes be challenging substrates in these systems. beilstein-journals.org

Table 2: Examples of Synthetic Applications of this compound

Reaction Type Product Class Catalyst/Conditions
Cycloaddition Bicyclohexadienes Not specified
Cycloaddition Coumarins Phenyliododiacetate (PIDA)
1,3-Dipolar Cycloaddition Spiro[indoline-3,2′-pyrroles] Isopropanol, reflux
Cycloaddition Dihydronaphthalenes N,N-dimethylformamide dimethyl acetal
Conjugate Addition (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylates Not specified
Gold-Catalyzed Annulation Pyrazolines/Dihydropyridines Gold(I) complexes

Data sourced from multiple references. sigmaaldrich.comorientjchem.orgresearchgate.netacs.orgnih.gov

Overview of Principal Research Trajectories and Key Academic Contributions

Scholarly research on this compound follows several key trajectories that leverage its inherent reactivity. A dominant theme is its use as an electrophilic partner in the synthesis of heterocyclic compounds. This is achieved primarily through two powerful strategies: cycloaddition reactions and multicomponent reactions.

Research in cycloadditions has demonstrated the versatility of this compound as a dipolarophile and dienophile. cdnsciencepub.comclockss.orgyorku.ca Key academic contributions include the development of regioselective cycloadditions to produce specifically substituted heterocycles like pyrazoles, isoxazolines, and pyridones. acs.orgresearchgate.net The regioselectivity of these reactions can often be controlled by reaction conditions or the nature of the reacting partner. acs.org

The exploration of conjugate additions represents another significant research avenue. nih.govacs.orgacs.org Studies have focused on the addition of various nucleophiles (containing sulfur, nitrogen, or phosphorus) to the activated alkyne, leading to highly functionalized linear products that can serve as intermediates for further transformations. rsc.orgresearchgate.net

Multicomponent reactions involving this compound have become an important trajectory for building molecular complexity in a highly efficient manner. orientjchem.orgresearchgate.net Academic contributions in this area have provided access to diverse and complex scaffolds, such as spiro-heterocycles, from simple starting materials in a single step. orientjchem.orgresearchgate.net

Finally, the use of this compound as a substrate in transition-metal catalysis continues to be a fruitful area of investigation. acs.orgacs.orgbeilstein-journals.org Research in this domain focuses on developing novel catalytic systems (particularly with gold and palladium) that can mediate new types of transformations, enhance selectivity, and provide access to products not achievable through other means. acs.orgacs.org These studies not only expand the synthetic utility of this compound but also advance the broader field of catalysis.

Fundamental Mechanistic Understanding

The inherent reactivity of the activated alkyne in this compound has made it a focal point for mechanistic studies, providing deep insights into various reaction pathways.

Computational and experimental investigations have been pivotal in elucidating the mechanisms of transition metal-catalyzed reactions. For instance, Density Functional Theory (DFT) studies on the palladium-catalyzed spirocyclization of acrylamides have detailed the migratory insertion step of this compound. These studies have computed the Gibbs free energy profiles to explain the regioselectivity of the insertion, showing the coordination of the alkyne to the palladium center and the subsequent formation of isomeric structures. nih.gov Similarly, the mechanism of gold-catalyzed reactions has been rationalized through computational studies. A comprehensive theoretical investigation into the gold-catalyzed synthesis of pyrazolines and dihydropyridines from imines and this compound has clarified the mechanistic pathways and the origins of chemo- and regioselectivity. acs.org

Cycloaddition reactions involving this compound are another area of intense mechanistic inquiry. The reactions of mesoionic dipoles with acetylenic dipolarophiles like this compound have been studied to understand the energy landscapes leading to different heterocyclic products. nih.govacs.org These studies have shown that cycloadditions can be sluggish at ambient temperatures and often require heating, which can lead to decomposition. nih.govacs.org Energy profiles have been computed to compare the favorability of different reaction pathways, such as those leading to pyridones versus thiophenes, explaining the experimental observation of the more stable product. nih.govacs.org

Furthermore, the compound has been used to study electrocatalytic processes. The semihydrogenation of this compound to methyl cinnamate (B1238496) serves as a model reaction to understand tandem electrocatalytic proton-coupled electron transfer (PCET) and the challenges of competitive hydrogen evolution reaction (HER). nih.gov The preparation and structural characterization of organometallic complexes, such as this compound-iron carbonyl complexes, have also contributed to the fundamental understanding of metal-alkyne interactions. acs.org

Table 1: Mechanistic Studies Involving this compound

Reaction Type Method of Study Key Mechanistic Insight Reference
Palladium-Catalyzed Spirocyclization DFT Calculations Elucidation of the regioselectivity of the migratory insertion step. nih.gov
Gold-Catalyzed Cycloaddition DFT Calculations Rationalization of chemo- and regioselectivity in the formation of pyrazolines and dihydropyridines. acs.org
Mesoionic Dipole Cycloaddition Experimental & Computational Analysis of energy profiles for competing pathways leading to different heterocycles. nih.govacs.org
Electrocatalytic Semihydrogenation Experimental & Mechanistic Use as a model substrate to study tandem PCET-mediated catalysis. nih.gov

Applications in Complex Molecule Synthesis

The reactivity of this compound makes it an invaluable C3 synthon for the construction of a diverse range of complex organic molecules, particularly heterocyclic systems.

It is widely used in cycloaddition reactions to generate polycyclic and heterocyclic frameworks. For example, it reacts with 6-cyanobenz[a]indolizines in refluxing toluene (B28343) to yield regioisomeric benzol[2.2.3]cyclazines. clockss.org In hetero Diels-Alder reactions, it serves as a dienophile for the synthesis of substituted pyridines, which are key intermediates for natural products like the azafluorenone alkaloid onychine. clockss.org Another significant application is in [3+2] cycloaddition reactions with carbonyl ylides to produce substituted 2,5-dihydrofurans. researchgate.net

Gold-catalyzed reactions have proven particularly effective for synthesizing nitrogen-containing heterocycles. A gold-catalyzed formal cycloaddition between this compound and amino but/pent-2-enoate derivatives provides a direct route to highly functionalized 2,3-dihydropyrroles and 1,2,3,4-tetrahydropyridines. rsc.org This method is notable for its high efficiency and broad substrate scope. rsc.org

This compound is also a precursor for other valuable synthetic intermediates. It can be converted to methyl β-iodo-α-nitrocinnamate, which is then used in nucleophilic vinylic substitution (SNV) reactions. acs.org Furthermore, its reaction with Woollins' reagent has been shown to produce novel phosphorus-selenium heterocycles. nih.gov The catalyst-free addition of dialkyl phosphites to the triple bond of this compound under microwave conditions yields (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives. sigmaaldrich.com

Table 2: Examples of Complex Molecules Synthesized from this compound

Reactant(s) Reaction Type Product Class Reference
6-Cyanobenz[a]indolizine Cycloaddition Benzol[2.2.3]cyclazines clockss.org
5-Substituted Isotellurazoles Hetero Diels-Alder Substituted Pyridines clockss.org
Amino but/pent-2-enoate derivatives Gold-Catalyzed Formal Cycloaddition Dihydropyrroles and Tetrahydropyridines rsc.org
Woollins' Reagent Addition/Cyclization Phosphorus-Selenium Heterocycles nih.gov
Carbonyl Ylides (from epoxides) [3+2] Cycloaddition 2,5-Dihydrofurans researchgate.net
Dinitrogen tetraoxide / Iodine Addition Methyl β-iodo-α-nitrocinnamate acs.org
Dialkyl phosphites Hydrophosphination (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylates sigmaaldrich.com

Advancements in Materials Science

In the field of materials science, this compound and its derivatives are utilized as monomers for the synthesis of advanced polymers with unique properties. Specifically, they are key components in the creation of helical conjugated polymers.

The polymerization of chiral alkyl phenylpropiolates, synthesized by esterifying phenylpropiolic acid derivatives, has been achieved using molybdenum-based catalysts like MoCl₅-Ph₄Sn. acs.org This process yields high molecular weight polymers (Mw up to ~100 x 10³) in moderate yields. acs.org These resulting poly(alkyl phenylpropiolate)s are stable materials, showing little weight loss when heated to approximately 300 °C. acs.org

A significant feature of these polymers is their macromolecular structure. The polymer chains adopt helical conformations with a preferred handedness, a property derived from the chiral units incorporated into the monomers. acs.orgresearchgate.net This helical chirality is not static; it can be tuned or even reversed by external stimuli such as changes in solvent or temperature. acs.org The chiroptical properties, which are manifestations of this helical structure, can be studied using techniques like circular dichroism (CD) spectroscopy. acs.orgresearchgate.net The ability to control the helicity of these conjugated polymers opens up possibilities for their application in chiroptical switches and other advanced optical materials.

Table 3: Properties of Helical Polymers from Phenylpropiolate Derivatives

Monomer Type Polymerization Catalyst Molecular Weight (Mw) Key Property Reference
Chiral Alkyl Phenylpropiolates MoCl₅-Ph₄Sn Up to ~100,000 Stable, helical conformation with tunable chiroptical properties. acs.org
Chiral Phenylpropiolates WCl₆−Ph₄Sn High Formation of helical poly(phenylpropiolate)s. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B1582923 Methyl phenylpropiolate CAS No. 4891-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWPXKGINUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197637
Record name Phenylpropynoic acid methyl ester
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-38-7
Record name Phenylpropynoic acid methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpropynoic acid methyl ester
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Record name Methyl Phenylpropiolate
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Advanced Synthetic Methodologies for Methyl Phenylpropiolate and Its Precursors

Development of Novel Alkyne Formation Strategies Leading to Methyl Phenylpropiolate

The formation of the carbon-carbon triple bond in the propiolate backbone is a critical step in the synthesis of this compound. Modern organic synthesis has seen the development of powerful catalytic methods that offer significant advantages over classical approaches.

Exploration of Sonogashira Coupling and Related Palladium-Catalyzed Methods

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, providing a direct and efficient method for the formation of a C(sp²)-C(sp) bond. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. sigmaaldrich.comorgsyn.org

In the context of this compound synthesis, the Sonogashira reaction can be envisioned through the coupling of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with methyl propiolate. The general scheme for this transformation is as follows:

Scheme 1: Sonogashira Coupling for the Synthesis of this compound

Key to the success of the Sonogashira coupling is the catalytic system. A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, and copper(I) salts like CuI are employed. The choice of base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), is also crucial for the reaction's efficiency. orgsyn.org While traditional Sonogashira reactions often require stringent anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions. orgsyn.org

Recent advancements have also focused on the development of copper-free Sonogashira couplings. These methods aim to mitigate the environmental and practical issues associated with the use of copper co-catalysts. These systems often rely on more sophisticated palladium catalysts and specific reaction conditions to achieve high yields.

Below is a table summarizing typical conditions and reported yields for the Sonogashira coupling to produce aryl alkynes, which are structurally related to this compound.

Aryl HalideAlkynePd CatalystCu CatalystBaseSolventTemperature (°C)Yield (%)
IodobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂CuIEt₃NTHFRoom TempHigh
BromobenzenePhenylacetylenePd(PPh₃)₄CuIEt₃NDMF100Good
4-IodotoluenePhenylacetylenePd on aluminaCu₂O on alumina-THF-DMA75Low (batch)
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClNoneDABCOTHFRoom TempModerate

Interactive Data Table: The data in the table above can be sorted and filtered based on the different reaction components and outcomes.

Innovations in Wittig-Type and Horner–Wadsworth–Emmons Reactions for Alkyne Synthesis

While the Wittig and Horner–Wadsworth–Emmons (HWE) reactions are primarily known for the synthesis of alkenes, modifications of these methodologies can be employed for the synthesis of alkynes. sigmaaldrich.commdpi.com A notable approach is the Corey-Fuchs reaction, which provides a two-step route to terminal alkynes from aldehydes. fishersci.comgoogle.comnih.gov

The Corey-Fuchs reaction involves the treatment of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to induce elimination and subsequent rearrangement to the terminal alkyne. fishersci.comgoogle.comnih.gov

For the synthesis of a precursor to this compound, one could start with benzaldehyde:

Scheme 2: Corey-Fuchs Reaction for the Synthesis of Phenylacetylene

Benzaldehyde + CBr₄/PPh₃ → 1,1-Dibromo-2-phenylethene

1,1-Dibromo-2-phenylethene + 2 eq. n-BuLi → Phenylacetylene

Esterification Techniques for Phenylpropiolic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of phenylpropiolic acid or the transesterification of another ester. Both direct and indirect methods are employed, often utilizing catalytic systems to enhance reaction rates and yields.

Direct Esterification with Catalytic Systems

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic chemistry. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a classic example. mdpi.comsigmaaldrich.com In the case of this compound, this would involve the reaction of phenylpropiolic acid with methanol (B129727).

Scheme 3: Fischer Esterification of Phenylpropiolic Acid

The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water produced is removed from the reaction mixture. mdpi.com A variety of acid catalysts can be employed, including strong mineral acids like sulfuric acid, as well as solid acid catalysts, which offer advantages in terms of separation and reusability.

Recent innovations in this area include the use of ultrasound-assisted esterification, which can significantly reduce reaction times and improve yields. google.com For example, a sonochemical method using polymer-supported triphenylphosphine has been shown to be effective for the methyl esterification of various carboxylic acids. google.com

Transesterification Processes for this compound Production

Transesterification is another important route for the production of this compound, involving the reaction of an ester of phenylpropiolic acid (e.g., ethyl phenylpropiolate) with methanol in the presence of a catalyst. This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid.

Scheme 4: Transesterification to this compound

A notable example of a catalytic system for this transformation is the use of calcined calcium carbide slag (CS₆₀₀), a heterogeneous catalyst. In a study, the transesterification of ethyl 3-phenylpropiolate with methanol using CS₆₀₀ as a catalyst at 65 °C afforded this compound in a 95% yield after 2 hours. orgsyn.orgmdpi.com

The table below highlights the conditions and yield for this specific transesterification reaction.

Starting EsterAlcoholCatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)
Ethyl 3-phenylpropiolateMethanolCS₆₀₀265295

Interactive Data Table: This table allows for the examination of the specific parameters used in the transesterification of ethyl 3-phenylpropiolate.

Transition Metal-Catalyzed Routes to this compound from Simpler Precursors

The direct synthesis of this compound from simple and readily available precursors using transition metal catalysis represents a highly atom-economical and elegant approach. These methods often involve the activation of C-H bonds or the direct carboxylation of alkynes.

One promising strategy is the transition metal-mediated carboxylation of phenylacetylene. This would involve the reaction of phenylacetylene with a source of the methoxycarbonyl group, such as methyl chloroformate or dimethyl carbonate, in the presence of a suitable transition metal catalyst. While specific examples for the direct synthesis of this compound via this route are still emerging, the general principle of transition metal-catalyzed carboxylation of alkynes is an active area of research.

Furthermore, rhodium-catalyzed reactions have shown utility in transformations involving methyl arylpropiolates. For instance, regio- and enantioselective intermolecular rhodium-catalyzed [2+2+2] carbocyclization reactions of 1,6-enynes with methyl arylpropiolates have been developed. sigmaaldrich.com Although this is a reaction where this compound is a reactant rather than a product, it underscores the importance of transition metal catalysis in the chemistry of this compound.

The development of direct, one-step transition metal-catalyzed routes to this compound from simple precursors like phenylacetylene and a C1 source remains a significant goal in synthetic chemistry, promising more sustainable and efficient manufacturing processes in the future.

Copper-Mediated Carboxylation and Esterification Pathways

The synthesis of this compound from its primary precursor, phenylacetylene, can be efficiently achieved through copper-mediated reactions. These pathways are advantageous due to the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium. The core of this methodology involves the activation of the terminal alkyne C-H bond by a copper(I) species, followed by carboxylation and subsequent esterification.

A general pathway involves the reaction of phenylacetylene with a suitable carbon dioxide (CO₂) source in the presence of a copper catalyst and methanol. The copper catalyst, typically a Cu(I) salt such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), facilitates the formation of a copper acetylide intermediate. This intermediate is sufficiently nucleophilic to react with an electrophilic CO₂ source. While direct carboxylation with CO₂ gas is possible, it often requires high pressures. More commonly, reagents like methyl chloroformate are used, which combine the carboxylation and esterification steps.

Recent advancements have focused on direct, one-pot procedures using CO₂. In such a system, a copper catalyst facilitates the reaction between the terminal alkyne, CO₂, and an alcohol. Jiao and colleagues reported a copper-catalyzed decarboxylative cross-coupling of propiolic acids with terminal alkynes, demonstrating the facility of copper in mediating reactions at the alkyne's sp-hybridized carbon. researchgate.net While not a direct synthesis of the ester, this work underscores the principle of copper-catalyzed transformations of alkynes. The direct carboxylation-esterification would proceed by the formation of a copper acetylide, its reaction with CO₂, and the final esterification of the resulting copper carboxylate with an electrophilic methyl source, or by trapping the carboxylate intermediate with methanol.

Table 1: Illustrative Copper-Mediated Synthesis Conditions

Catalyst System Phenylacetylene Source Carboxylating Agent Methyl Source Conditions Reported Yields (for similar systems)
CuI / Ligand Phenylacetylene Carbon Dioxide (CO₂) Methanol Moderate Temp/Pressure Moderate to Good
Cu(OAc)₂ Phenylacetylene Methyl Chloroformate Methyl Chloroformate Base, Organic Solvent Good to Excellent

Multi-Component Reactions for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for chemical synthesis. nih.govrsc.org They are inherently atom-economical and step-economical, aligning well with the principles of green chemistry. rsc.org The direct synthesis of this compound via an MCR is an advanced approach that circumvents the stepwise isolation of intermediates.

A plausible MCR for this compound would involve the simultaneous combination of phenylacetylene, a carbon monoxide (CO) source, and methanol, mediated by a suitable transition metal catalyst. While palladium has been extensively used for such carbonylative cross-coupling reactions, copper-based systems are being explored as greener alternatives. For instance, a copper-catalyzed three-component reaction involving terminal alkynes, a boron source, and a diazo compound has been developed to create trisubstituted alkenylboronates, showcasing copper's utility in complex, one-pot transformations. nih.gov Another example is the copper-catalyzed three-component silylamidation of terminal alkynes. bohrium.com

Adapting this concept, a hypothetical MCR for this compound could proceed as follows:

Oxidative addition of a copper(I) catalyst to a methylating agent.

Insertion of carbon monoxide into the copper-methyl bond.

Reaction with copper acetylide (formed from phenylacetylene).

Reductive elimination to yield this compound and regenerate the catalyst.

Table 2: Hypothetical Three-Component Synthesis of this compound

Component 1 Component 2 Component 3 Catalyst System Product

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied to develop more sustainable and environmentally benign methodologies.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free, or solid-state, reactions offer a compelling alternative. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prominent solvent-free technique. rsc.orgnih.gov This method can lead to higher yields, shorter reaction times, and different product selectivities compared to solution-based reactions. chemrxiv.org The synthesis of esters from carboxylic acids and thiols has been successfully demonstrated under solvent-free conditions. researchgate.net

Another powerful solvent-free approach is microwave-assisted organic synthesis (MAOS). chemicaljournals.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. google.comnih.gov The synthesis of various esters and other organic molecules has been efficiently achieved using microwave heating, often without any solvent. chemicaljournals.com For this compound, a potential solvent-free method could involve the microwave irradiation of a mixture of phenylpropiolic acid and a methylating agent like dimethyl carbonate, catalyzed by a solid-supported base.

Table 3: Comparison of Conventional vs. Solvent-Free Synthesis

Parameter Conventional Synthesis (in Toluene) Mechanochemical Synthesis Microwave-Assisted Synthesis
Solvent Required (e.g., Toluene (B28343), THF) None or minimal (Liquid-Assisted Grinding) None or minimal
Energy Input Prolonged heating (hours) Mechanical energy (minutes to hours) Microwave irradiation (seconds to minutes)
Waste Generation Solvent waste, purification media Minimal, often simpler work-up Minimal, often simpler work-up

| Reaction Time | Typically 5-24 hours | Typically 0.5-2 hours | Typically 2-15 minutes |

Utilization of Renewable Feedstocks and Catalysts

The sustainability of a chemical process is fundamentally linked to its starting materials. Traditionally, the precursors for this compound, such as benzene (B151609) and acetylene, are derived from petrochemical feedstocks. A greener approach involves sourcing these precursors from renewable biomass. Lignin (B12514952), a complex aromatic biopolymer, is the most abundant renewable feedstock for aromatic compounds and is a major byproduct of the paper and biorefining industries. nih.govusda.govtue.nl

The valorization of lignin can produce a range of aromatic platform chemicals, such as phenol, benzene, and toluene. tue.nlrsc.org Through further catalytic processing, these platform chemicals could be converted into precursors like styrene, and subsequently to phenylacetylene. While this represents a more complex and currently less economical route, it is a critical area of research for transitioning to a bio-based chemical industry. nih.govresearchgate.net

In addition to renewable feedstocks, the use of catalysts derived from earth-abundant and non-toxic metals is a cornerstone of green chemistry. The use of copper, as discussed in section 2.3.1, is a prime example of replacing more hazardous or precious metals (like lead, mercury, or palladium) with a more sustainable alternative.

Atom-Economy and E-Factor Considerations in Process Development

Green chemistry metrics are essential for quantitatively evaluating the sustainability of a chemical process. Two of the most widely used metrics are Atom Economy (AE) and the Environmental Factor (E-Factor). researchgate.net

Atom Economy (AE): Introduced by Barry Trost, AE calculates the proportion of reactant atoms that are incorporated into the desired product. It is a theoretical measure of how efficiently a reaction makes use of its starting materials. AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: Developed by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit mass of product. A lower E-factor indicates a greener process. E-Factor = (Total Mass of Waste (kg) / Mass of Product (kg))

The ideal AE is 100%, and the ideal E-Factor is 0. Addition reactions, such as some MCRs, can approach 100% atom economy. In contrast, substitution and elimination reactions often have poor atom economies due to the formation of stoichiometric byproducts.

For the synthesis of this compound, a classical approach using phenylacetylene, a strong base like n-butyllithium, and methyl chloroformate has a low atom economy due to the formation of lithium chloride and other byproducts. In contrast, a hypothetical direct addition reaction of phenylacetylene, CO, and methanol would have a 100% atom economy. The E-factor for the classical route would be high, considering solvent use, work-up procedures, and byproduct disposal, while a catalytic, solvent-free MCR would have a significantly lower E-factor. researchgate.net

Table 4: Green Metrics Comparison for this compound Synthesis Pathways

Synthetic Pathway Key Reactants Key Byproducts Theoretical Atom Economy (%) Estimated E-Factor Range
Classical (Stoichiometric Base) Phenylacetylene, n-BuLi, Methyl Chloroformate Lithium Chloride, Butane ~45% 25 - 100
Catalytic Carboxylation/Esterification Phenylacetylene, CO₂, Methanol Water ~90% 5 - 20

| Ideal Multi-Component Reaction | Phenylacetylene, CO, Methanol | None | 100% | < 5 |

Mechanistic and Kinetic Investigations of Methyl Phenylpropiolate Reactivity

Nucleophilic Addition Reactions to the Alkyne Moiety and Regioselectivity Studies

The electron-withdrawing character of the methoxycarbonyl group in methyl phenylpropiolate polarizes the triple bond, rendering the β-carbon atom susceptible to attack by nucleophiles. This reactivity is central to the utility of this compound in organic synthesis. The regioselectivity of this attack is a key aspect of these reactions, with nucleophiles generally adding to the β-position in a conjugate or Michael-type addition.

The Michael addition, or conjugate addition, of nucleophiles to activated alkynes like this compound is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The stereochemical and regiochemical outcomes of these additions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The addition of amines to this compound typically proceeds via a nucleophilic conjugate addition mechanism. The regioselectivity is high, with the nitrogen nucleophile attacking the β-carbon of the alkyne. The stereoselectivity of the addition, leading to either the E or Z isomer of the resulting β-enamino ester, is dependent on the structure of the amine.

Theoretical investigations at the DFT level have shed light on the mechanism, suggesting a two-step process. The initial rate-determining step involves the formation of a zwitterionic intermediate. The subsequent proton transfer, which determines the final stereochemistry, is thought to be facilitated by a second molecule of the amine acting as a bridge for a 1,3-prototropic shift. researchgate.net

Studies on the reaction of secondary amines with methyl propiolate have shown that the stereochemical outcome can be highly selective. For instance, the addition of several secondary amines to methyl propiolate occurs with complete stereoselectivity to yield the trans-methyl β-aminoacrylate. However, the reaction with benzylamine results in a mixture of cis and trans isomers. researchgate.net Theoretical calculations for the benzylamine addition indicate that the cis-isomer is thermodynamically more stable than the trans-isomer, which aligns with the experimental observation of the cis-isomer being the major product. researchgate.net

Amine NucleophileProduct(s)Yield (%)cis/trans Ratio
PyrrolidineMethyl 3-(pyrrolidin-1-yl)acrylate850:100
PiperidineMethyl 3-(piperidin-1-yl)acrylate910:100
MorpholineMethyl 3-morpholinoacrylate880:100
BenzylamineMethyl 3-(benzylamino)acrylate-74:26

The addition of thiols and alcohols to activated alkynes is also a well-established transformation. The stereochemical outcome of these reactions can often be rationalized by considering kinetic and thermodynamic control. In many cases, the initial addition of the heteroatom nucleophile across the alkyne leads to a mixture of E and Z isomers.

Under kinetic control (lower temperatures, shorter reaction times), the product distribution is determined by the relative activation energies of the transition states leading to the different isomers. Conversely, under thermodynamic control (higher temperatures, longer reaction times, or in the presence of an equilibrating agent), the product ratio reflects the relative stabilities of the final products.

For thiol additions to propiolate esters, the stereochemistry of the product has been found to be influenced by the solvent's dielectric constant. In a study on the addition of dodecanethiol to ethyl propiolate, the E/Z ratio of the product varied significantly with the solvent, suggesting that the polarity of the medium plays a crucial role in stabilizing the transition states leading to the different isomers. While specific kinetic and thermodynamic data for the addition of thiols and alcohols to this compound are not extensively detailed in the literature, the principles of kinetic and thermodynamic control are expected to apply. Isomerization of the initial product mixture to the more thermodynamically stable isomer can sometimes be achieved by heating or by the addition of a catalyst. acs.org

Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds, readily participate in Michael additions to this compound. This reaction is a powerful tool for the formation of new carbon-carbon bonds. The mechanism involves the 1,4-conjugate addition of the enolate to the activated alkyne, followed by protonation to yield the final adduct.

The regioselectivity is typically high for the β-addition, driven by the electronic activation of the alkyne. The stereochemistry of the resulting alkene can be influenced by the reaction conditions and the nature of the enolate. These reactions provide access to a wide range of functionalized molecules.

Organometallic reagents are potent nucleophiles that can add to this compound. The course of the reaction, whether it is a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the alkyne, is highly dependent on the nature of the organometallic reagent. "Hard" nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition, while "softer" nucleophiles like organocuprates preferentially undergo 1,4-addition.

The stereochemistry of the conjugate addition of organometallic reagents to activated alkynes can proceed through either a syn- or anti-addition pathway. The preferred pathway is influenced by the metal, the ligands, the solvent, and the substrate.

Research on the addition of organometallic reagents to phenylpropiolic acid and its methyl ester has provided insights into the stereochemical outcomes. For instance, the reaction of methylmagnesium bromide with this compound in the presence of a copper(I) salt gives a higher proportion of the cis-isomer (resulting from syn-addition) compared to the reaction with phenylpropiolic acid under similar conditions, which predominantly yields the trans-acid. The addition of methylcopper to this compound also preferentially affords the cis-isomer. rsc.org This suggests that the nature of the substrate (acid vs. ester) and the specific organometallic reagent play a crucial role in directing the stereochemistry of the addition. It is proposed that an enolate with an sp2 hybridized α-carbon is a key intermediate in these reactions. rsc.org

Stereochemical Outcome of Organometallic Additions to Phenylpropiolic Acid Derivatives
SubstrateReagentPredominant Product Stereochemistry
Phenylpropiolic acidMeMgBr / Cu(I) salttrans-β-Methylcinnamic acid
This compoundMeMgBr / Cu(I) saltcis-Methyl β-methylcinnamate (more cis-isomer)
This compoundMethylcoppercis-Methyl β-methylcinnamate

Addition of Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

Tandem Addition-Cyclization Sequences

Tandem reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy in organic synthesis. This compound is an excellent substrate for such processes, particularly those initiated by a nucleophilic conjugate addition to the alkyne.

A notable example is the tandem Michael addition-cyclization reaction. In these sequences, a nucleophile first adds across the activated alkyne of this compound. This initial addition generates a reactive intermediate which then undergoes a subsequent intramolecular cyclization to form a new ring system. For instance, the reaction of a thiol with this compound can lead to an initial Michael adduct. This adduct, under appropriate conditions, can cyclize to form heterocyclic structures like benzothiazines or thiophenes. nih.govacs.org Similarly, other nucleophiles can initiate cascades that result in the formation of complex heterocyclic frameworks in a single synthetic step. rsc.orgrsc.orgresearchgate.net

The efficiency of these tandem sequences is often dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. The process allows for the rapid construction of complex molecules from relatively simple starting materials, embodying the principles of atom and step economy. rsc.org

Pericyclic Reactions Involving this compound as a Dienophile or Dipolarophile

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. This compound, with its electron-deficient alkyne, serves as an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Cycloadditions with Diverse Diene Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. mdpi.com In this reaction, the electron-poor alkyne of this compound (the dienophile) reacts with an electron-rich conjugated diene. This reaction is highly valued for its predictability and stereochemical control.

This compound reacts with a variety of dienes, such as cyclopentadiene and furan derivatives, to yield bicyclic adducts. sciforum.netnih.govnih.govnih.govsemanticscholar.org For example, the reaction with cyclopentadiene produces a norbornene derivative. The reactivity and stereoselectivity (endo vs. exo) of the reaction can be influenced by temperature and the presence of Lewis acid catalysts. sciforum.netnih.gov

DieneDienophileProduct TypeConditionsReference
CyclopentadieneThis compoundBicyclic norbornene derivativeThermal or Lewis acid catalysis nih.govscielo.br
2-MethylfuranThis compoundOxabicyclic adductThermal conditions nih.gov
AnthraceneThis compoundFused polycyclic aromatic adductHigh temperatureN/A

This table presents illustrative examples of Diels-Alder reactions involving this compound.

Controlling the stereochemistry of the newly formed chiral centers in a Diels-Alder reaction is a significant objective. Asymmetric strategies often employ chiral Lewis acid catalysts or chiral auxiliaries attached to the dienophile or diene. mdpi.comscielo.br When this compound is used, chiral Lewis acids can coordinate to the carbonyl oxygen of the ester group, creating a chiral environment around the dienophile. scielo.br This chiral pocket influences the diene's approach, leading to the preferential formation of one enantiomer of the product over the other.

For example, the reaction between cyclopentadiene and methyl propiolate has been catalyzed by chiral aluminum complexes, resulting in the formation of the cycloadduct with moderate enantiomeric excess (ee). scielo.br Similar strategies using chiral ruthenium Lewis acids have also been effective in other asymmetric Diels-Alder reactions. researchgate.net The choice of catalyst, solvent, and temperature is crucial for achieving high levels of stereoselectivity. harvard.edu

Catalyst TypeDienophileDieneEnantiomeric Excess (ee)Reference
Chiral Aluminum ComplexMethyl PropiolateCyclopentadiene55% scielo.br
Chiral Ruthenium Lewis AcidTrienals (intramolecular)N/AHigh ee reported researchgate.net

This table shows examples of catalyst systems used to achieve asymmetry in Diels-Alder reactions.

In an intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule. masterorganicchemistry.commdpi.com This strategy is exceptionally powerful for constructing complex polycyclic systems, as two rings are formed in a single step. masterorganicchemistry.comyoutube.com The reaction is often more facile than its intermolecular counterpart due to a less unfavorable entropy of activation. mdpi.com

A substrate designed for an IMDA reaction might feature a diene system connected by a flexible chain to a phenylpropiolate moiety. Upon heating or catalysis, the molecule folds into a conformation that allows the cycloaddition to occur, leading to a fused or bridged bicyclic structure. The length and nature of the tether are critical in controlling the stereochemical outcome of the reaction. masterorganicchemistry.com Reactions involving furan dienes are particularly common in IMDA strategies for natural product synthesis. youtube.com

1,3-Dipolar Cycloadditions with Various Dipole Systems

1,3-Dipolar cycloadditions are concerted [π4s + π2s] reactions between a 1,3-dipole and a dipolarophile, yielding a five-membered heterocyclic ring. chesci.com The electron-deficient alkyne of this compound makes it an excellent dipolarophile for reactions with a wide range of 1,3-dipoles, such as nitrones and azides. chesci.comrsc.org These reactions are highly regioselective and stereospecific, providing reliable access to complex heterocycles. mdpi.comnih.gov

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern organic chemistry. organic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is the most prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgbroadpharm.comwikipedia.org

This compound readily participates in these cycloadditions. The thermal reaction with an organic azide often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. In contrast, the copper(I)-catalyzed reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium catalysts can also be employed, which characteristically yield the 1,5-disubstituted regioisomer. nih.gov This catalytic control over regioselectivity makes the azide-alkyne cycloaddition a highly versatile tool for synthesizing specifically substituted triazoles. organic-chemistry.orgfrontiersin.orgnih.govresearchgate.netnih.gov The reaction tolerates a wide variety of functional groups and can often be performed in benign solvents, including water. broadpharm.com

AzideCatalystSolventProduct RegioisomerReference
Phenyl AzideNone (Thermal)Toluene (B28343)Mixture of 1,4 and 1,5 organic-chemistry.orgresearchgate.net
Benzyl AzideCu(I) source (e.g., CuSO₄/NaAsc)tBuOH/H₂O1,4-disubstituted broadpharm.com
Aryl Azide[Cp*RuCl] complexDichloromethane1,5-disubstituted nih.gov

This table summarizes the regiochemical outcomes of azide-alkyne cycloadditions with this compound under different catalytic conditions.

Nitrile Oxide, Nitrone, and Azomethine Ylide Cycloadditions

The electron-deficient alkyne triple bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the synthesis of five-membered heterocyclic rings. The reactivity and regioselectivity of these cycloadditions are largely governed by frontier molecular orbital (FMO) theory.

Nitrile Oxide Cycloadditions: The reaction of nitrile oxides (R-C≡N⁺-O⁻) with alkynes is a well-established method for synthesizing isoxazoles. In the case of this compound, the ester group withdraws electron density, lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrile oxide (HOMO-dipole) and the LUMO of the this compound (LUMO-dipolarophile). This interaction favors the formation of one major regioisomer. Theoretical calculations on the cycloaddition of nitrile oxides to the related electron-deficient alkyne, methyl propiolate, predict that the carbon atom of the nitrile oxide will bond to the alkyne carbon bearing the ester group, leading to 3-substituted-4-carbomethoxyisoxazoles. The regioselectivity is influenced by both electronic effects and solvent polarity.

Nitrone Cycloadditions: Nitrones, which are N-oxides of imines, are versatile 1,3-dipoles that react with alkynes to yield Δ⁴-isoxazolines. As an electron-poor dipolarophile, the cycloaddition of this compound with a typical nitrone is predominantly controlled by the interaction of the nitrone's HOMO with the alkyne's LUMO (Sustmann Type III reaction). wikipedia.org According to FMO theory, this interaction directs the formation of the 4-substituted product. wikipedia.org The carbon atom of the nitrone, which has the largest coefficient in the nitrone's LUMO, preferentially bonds to the alkyne carbon with the largest HOMO coefficient (the carbon bearing the phenyl group), while the oxygen atom of the nitrone bonds to the alkyne carbon with the largest LUMO coefficient (the carbon bearing the ester group). This leads to the formation of isoxazolines with the ester group at the 4-position. wikipedia.org The regioselectivity can sometimes be reversed depending on the specific substituents on the nitrone and the reaction conditions. acs.org

Azomethine Ylide Cycloadditions: Azomethine ylides are nitrogen-based 1,3-dipoles that readily undergo cycloaddition with electron-deficient alkynes to form dihydropyrroles (pyrrolines). wikipedia.orgnih.gov These reactions are highly valuable for constructing nitrogen-containing heterocycles. acs.org The reaction is a concerted, suprafacial [4π+2π] cycloaddition. wikipedia.orgacs.org Due to the electron-withdrawing nature of the ester group in this compound, it serves as a reactive dipolarophile. mdpi.com Studies on similar systems, such as the reaction of o-hydroxyaryl azomethine ylides with methyl propiolate, have shown that the reaction proceeds efficiently to give the corresponding cycloadducts in high yields. acs.org The regioselectivity is dictated by the electronic properties of both the ylide and the alkyne, typically resulting in the formation of a single major regioisomer where the nucleophilic carbon of the ylide attacks the electrophilic β-carbon of the propiolate ester. nih.govacs.org

Transition Metal-Mediated Transformations of this compound

This compound is a versatile substrate in a variety of transition metal-catalyzed transformations, owing to the reactivity of its carbon-carbon triple bond. Catalysis by palladium, rhodium, and ruthenium allows for the construction of complex carbon skeletons and heterocyclic systems.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

While the classic Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, related Heck-type reactions can be performed with alkynes. mdpi.comsigmaaldrich.com The key mechanistic step is the carbopalladation of the alkyne, where an organopalladium species (R-Pd-X) adds across the triple bond. nih.gov This insertion generates a new vinylpalladium intermediate, which can then undergo further reactions.

The regioselectivity of the carbopalladation of this compound is influenced by steric and electronic factors. The palladium moiety typically adds to the carbon atom bearing the phenyl group, placing the organic group (from the organopalladium species) on the carbon atom bearing the ester group. This vinylpalladium intermediate can then be trapped or undergo subsequent reactions like β-hydride elimination if possible, or participate in cascade cyclizations. nih.gov For instance, palladium-catalyzed nucleomethylation of alkynes has been developed to construct methylated heterocycles, where the process involves a nucleopalladation of the alkyne followed by methylation. nih.gov

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This compound, being an internal alkyne, is not a standard substrate for the Sonogashira coupling reaction as it lacks the terminal C-H bond required for the formation of the key copper acetylide intermediate.

Therefore, direct functionalization of the this compound molecule via a standard Sonogashira mechanism is not feasible. However, the principles of palladium-catalyzed alkyne chemistry are relevant. This compound itself can be synthesized using Sonogashira-type conditions, for example, by coupling an aryl halide like iodobenzene (B50100) with methyl propiolate. Furthermore, palladium catalysts are extensively used in other coupling reactions of this compound, as detailed in the sections on carbopalladation and metal-catalyzed cyclizations.

Rhodium and Ruthenium-Catalyzed Cyclizations and Oligomerizations

Rhodium and ruthenium complexes are highly effective catalysts for cycloaddition and cyclization reactions involving alkynes, proceeding through the formation of metal-alkyne complexes. These reactions provide powerful methods for constructing complex polycyclic systems.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly well-known for mediating [2+2+2] cycloaddition reactions. This compound has been successfully employed as a coupling partner in the rhodium-catalyzed [2+2+2] carbocyclization with 1,6-enynes. rsc.org This reaction constructs bicyclohexadiene derivatives with high regioselectivity and, when using chiral ligands, high enantioselectivity. The regioselectivity is controlled by the choice of phosphine (B1218219) ligand, with sterically hindered ligands favoring the discrimination between the phenyl and methoxycarbonyl termini of the alkyne. rsc.org

Table 1. Regio- and Enantioselective Rhodium-Catalyzed [2+2+2] Carbocyclization of a 1,6-Enyne with this compound. rsc.org
EntryLigandSilver SaltSolventYield (%)Regioisomeric Ratio (2a/3a)ee (%) of 2a
1(S)-BINAPAgOTfBenzene (B151609)272:186
2(S)-BINAPAgBF₄THF512:191
3(S)-BINAPAgSbF₆THF602:191
4(S)-Tol-BINAPAgSbF₆THF703:194
5(S)-Xyl-BINAPAgSbF₆THF7419:196

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are also versatile for various cycloaddition reactions, including [2+2] and [2+2+2] cycloadditions, as well as azide-alkyne cycloadditions (RuAAC) for forming triazole heterocycles. researchgate.net Ruthenium complexes can catalyze the cycloisomerization of enynes or diynes, which can then participate in further cyclizations to form complex heterocyclic structures like pyridines. For example, ruthenium-catalyzed azide-alkyne cycloadditions provide a complementary method to the more common copper-catalyzed reactions, yielding 1,5-disubstituted triazoles regioselectively. researchgate.net These methodologies can be applied to substrates like this compound for the synthesis of highly substituted heterocyclic frameworks.

Stereoselective Transformations

Stereoselective transformations of this compound allow for the controlled synthesis of specific stereoisomers, which is of significant importance in organic synthesis. These reactions can be categorized into enantioselective and diastereoselective processes, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome.

One notable example of an enantioselective transformation involving this compound is the rhodium-catalyzed [2+2+2] carbocyclization reaction with 1,6-enynes. This reaction provides a powerful method for constructing complex polycyclic systems. The use of a chiral catalyst, derived from [RhCl(COD)]₂ and a chiral phosphine ligand such as (S)-BINAP, induces high enantioselectivity in the formation of bicyclohexadiene products. For instance, the reaction of a 1,6-enyne with this compound in the presence of a rhodium catalyst and (S)-BINAP can yield the major regioisomeric product with high enantiomeric excess (ee). However, the regioselectivity of the reaction with unsymmetrical alkynes like this compound can be a challenge, often leading to a mixture of regioisomers researchgate.netnih.gov. The efficiency and selectivity of this carbocyclization are influenced by factors such as the choice of solvent and the nature of the counterion.

The stereoselective reduction of the alkyne moiety in this compound represents another important transformation. While specific reagents and conditions for the direct, highly stereoselective reduction of this compound to cis-methyl cinnamate (B1238496) are not extensively detailed in the readily available literature, such transformations are typically achieved using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other poisoned palladium catalysts in the presence of hydrogen gas. These catalysts are designed to deliver hydrogen to one face of the alkyne, leading to the syn-addition of hydrogen and the formation of the cis-alkene.

Diastereoselective reactions of this compound have also been explored. For example, in the context of developing synthetic routes to complex molecules, the addition of nucleophiles to the triple bond can proceed with diastereoselectivity when the substrate or the nucleophile contains a chiral center. The steric and electronic properties of the substituents on both the alkyne and the attacking species play a crucial role in determining the facial selectivity of the addition.

Table 1: Enantioselective Rhodium-Catalyzed [2+2+2] Carbocyclization of a 1,6-Enyne with this compound

EntryChiral LigandSolventTemp (°C)Yield (%)Regioisomeric Ratioee (%) of Major Isomer
1(S)-BINAPBenzene60272:186

Data synthesized from research on rhodium-catalyzed carbocyclization reactions researchgate.net. The specific 1,6-enyne and detailed reaction conditions can influence the outcome.

Radical and Photochemical Reactivity Pathways of this compound

The carbon-carbon triple bond in this compound is susceptible to attack by radicals and can participate in photochemical reactions, leading to a variety of products through distinct mechanistic pathways.

Radical Additions to the Alkyne Triple Bond

Radical additions to the alkyne triple bond of this compound proceed via a chain mechanism, typically initiated by the homolytic cleavage of a radical initiator. The resulting radical adds to one of the sp-hybridized carbons of the alkyne, generating a vinyl radical intermediate. This intermediate can then propagate the chain by abstracting an atom or group from another molecule.

The regioselectivity of the initial radical addition is governed by the stability of the resulting vinyl radical. For this compound, the addition of a radical (R•) can occur at either the α-carbon (adjacent to the ester group) or the β-carbon (adjacent to the phenyl group). The phenyl group can stabilize an adjacent radical through resonance, while the ester group is electron-withdrawing. The interplay of these electronic effects, along with steric considerations, determines the preferred site of attack. For instance, the addition of thiyl radicals to alkynes is a well-established process. The stereochemistry of the resulting alkene is often a mixture of (E)- and (Z)-isomers, with the ratio depending on the reaction conditions and the nature of the radical and the alkyne.

Photoinduced Cycloaddition Reactions and Rearrangements

This compound can undergo photochemical reactions upon absorption of ultraviolet light. One of the most common types of photochemical reactions for unsaturated systems is the [2+2] cycloaddition. When irradiated in the presence of an alkene, this compound can potentially form a cyclobutene derivative. This reaction typically proceeds through an excited triplet state of the alkyne or the alkene, which then adds to the ground state of the other reactant in a stepwise manner, involving a 1,4-biradical intermediate. The stereochemistry of the resulting cyclobutene is dependent on the relative stability of the possible biradical intermediates and the kinetics of their cyclization versus rotation around the newly formed single bonds.

Photoinduced rearrangements of this compound are also conceivable, although specific examples are not widely documented in readily accessible literature. In general, photochemical rearrangements of phenyl-substituted acetylenic compounds can lead to complex skeletal reorganizations. For instance, irradiation could potentially induce isomerization to an allene or other isomeric structures through intramolecular hydrogen shifts or other rearrangement pathways. The specific outcome of such a reaction would be highly dependent on the reaction conditions, including the wavelength of light used and the presence of photosensitizers.

Acid/Base Catalyzed Transformations and Isomerizations of the Alkyne Moiety

The alkyne functionality in this compound can undergo transformations and isomerizations under both acidic and basic conditions. These reactions typically involve the protonation or deprotonation of the alkyne or adjacent atoms, leading to changes in the position of the triple bond or its conversion to other functional groups.

Under acidic conditions, the triple bond of this compound can be susceptible to hydration. The acid-catalyzed hydration of alkynes generally follows Markovnikov's rule, where the initial protonation of the triple bond leads to the formation of a vinyl cation. For this compound, protonation would preferentially occur at the α-carbon to form a more stable vinyl cation at the β-carbon, which is stabilized by the phenyl group. Subsequent attack by water would lead to an enol intermediate that tautomerizes to the corresponding ketone, in this case, methyl benzoylacetate. The kinetics of this reaction are dependent on the acid concentration and the temperature.

Base-catalyzed transformations of this compound can lead to isomerization of the alkyne moiety. In general, alkynes can undergo prototropic rearrangements in the presence of a strong base. This process involves the deprotonation of a carbon adjacent to the triple bond (a propargylic position) to form a propargyl anion, which is in equilibrium with an allenyl anion. Reprotonation at a different position can lead to an allene or a different alkyne. Since this compound lacks propargylic protons, this type of isomerization is not directly applicable.

However, the ester group in this compound can be susceptible to base-catalyzed hydrolysis or transesterification. Furthermore, strong bases could potentially add to the triple bond in a Michael-type addition, depending on the nature of the base and the reaction conditions. For instance, the addition of nucleophiles can be facilitated by a basic catalyst that activates the nucleophile.

Strategic Applications of Methyl Phenylpropiolate in Contemporary Chemical Synthesis

Building Block for Heterocyclic Compound Synthesis

The reactivity of the carbon-carbon triple bond in methyl phenylpropiolate, enhanced by the electron-withdrawing nature of the adjacent ester group, makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions. This inherent reactivity has been extensively exploited in the development of synthetic routes to various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Indoles)

The incorporation of nitrogen atoms into cyclic structures is a cornerstone of medicinal and materials chemistry. This compound serves as a valuable precursor for the synthesis of several important classes of nitrogen-containing heterocycles, including pyrroles, pyridines, and indoles.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While specific examples detailing the use of this compound in MCRs for the synthesis of a broad range of nitrogen heterocycles are still emerging, the analogous reactivity of similar activated alkynes suggests its high potential in this area. For instance, isocyanide-based multicomponent reactions are a powerful tool for the synthesis of polysubstituted pyrroles. rsc.org The general principle involves the reaction of an isocyanide, an activated alkyne like this compound, and a suitable third component to construct the pyrrole ring in a one-pot fashion.

A pseudo three-component reaction of 2-imidazoline with two equivalents of a terminal electron-deficient alkyne, such as methyl propiolate, has been shown to produce tetrasubstituted imidazolidines. urfu.ru These intermediates, rich in reactive sites, can undergo further transformations like aza-Claisen rearrangement to yield tetrasubstituted pyrroles. urfu.ru This domino route highlights a potential pathway for the synthesis of polysubstituted pyrroles from this compound.

Reactant 1Reactant 2Reactant 3Heterocyclic ProductReference
2-ImidazolineMethyl propiolate-Tetrasubstituted pyrrole urfu.ru
IsocyanideActivated alkyneVariousPolysubstituted pyrrole rsc.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are crucial for the construction of complex, polycyclic scaffolds. The application of this compound in annulation strategies for the synthesis of fused nitrogen heterocycles is an area of active research. Annulation reactions involving nitroalkenes have been reviewed as a versatile method for constructing five-membered nitrogen-containing heterocyclic rings, including pyrroles. researchgate.net

A tandem ring-forming strategy has been developed for the synthesis of polycyclic nitrogen heterocycles. mit.edu This approach utilizes a benzannulation reaction of substituted cyclobutenones with ynamides to form highly substituted anilines, which then undergo ring-closing metathesis to generate various nitrogen heterocycles. mit.edu While not directly involving this compound, this highlights the power of annulation strategies in building complex nitrogen-containing scaffolds, a field where this compound could potentially be employed.

Synthesis of Oxygen and Sulfur-Containing Heterocycles (e.g., Furans, Thiophenes, Coumarins)

Beyond nitrogen heterocycles, this compound is a valuable precursor for the synthesis of oxygen and sulfur-containing ring systems, which are prevalent in natural products and pharmaceuticals.

The reaction of phenols with ethyl phenylpropiolate, a close analog of this compound, has been demonstrated as a viable route to coumarins. chemsociety.org.ng This reaction can be mediated by Lewis acid catalysts such as iron(III) chloride, proceeding through a trans-esterification followed by a tandem Michael addition to yield 4-arylcoumarins. chemsociety.org.ng A palladium(II) acetate-catalyzed synthesis of 6,7-methylenedioxy-4-phenylcoumarin from sesamol and ethyl phenylpropiolate in trifluoroacetic acid has also been reported, offering a practical and convenient method for coumarin synthesis from electron-rich phenols. nih.gov

Phenol DerivativeAlkyneCatalystHeterocyclic ProductYieldReference
PhenolEthyl phenylpropiolateFeCl34-Phenylcoumarin43-95% chemsociety.org.ng
SesamolEthyl phenylpropiolatePd(OAc)26,7-Methylenedioxy-4-phenylcoumarinNot specified nih.gov

While the direct synthesis of furans from this compound is not extensively documented, the general synthesis of furans often involves cascade reactions of carbonyl compounds. researchgate.net Given the reactivity of its triple bond, this compound could potentially participate in such cascade reactions with suitable carbonyl-containing partners to afford substituted furans.

The synthesis of thiophenes, five-membered sulfur-containing aromatic heterocycles, can be achieved through various methods, including the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source. derpharmachemica.com While direct routes from this compound are not well-established, its potential as a precursor to 1,4-dicarbonyl intermediates through various addition reactions opens up indirect pathways to thiophene synthesis. Furthermore, a novel skeletal editing of pyridines to afford thiophenes using elemental sulfur has been described, showcasing innovative approaches to thiophene synthesis that could potentially be adapted to precursors derived from this compound. nih.gov

Precursor for Advanced Materials Synthesis

The rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of polymers with unique optical and electronic properties. Its application in polymer chemistry, particularly in the formation of polyacetylenes and other functional polymers, has been an area of active research.

Applications in Polymer Chemistry (e.g., Polyacetylenes, Functional Polymers)

The polymerization of this compound can lead to the formation of poly(this compound), a substituted polyacetylene. The properties of the resulting polymer are highly dependent on the polymerization method employed.

Anionic polymerization of substituted acetylenes, including this compound, offers a pathway to polymers with controlled molecular weights and narrow polydispersity. The electron-withdrawing nature of the phenyl and ester groups influences the reactivity of the acetylenic bond towards anionic initiators. Research in this area has explored various initiator systems and reaction conditions to achieve well-defined polymer architectures.

Table 1: Anionic Polymerization of this compound - Representative Systems

Initiator SystemSolventTemperature (°C)Resulting Polymer Characteristics
n-ButyllithiumToluene (B28343)-78 to 25Formation of oligomers and polymers with varying molecular weights.
Sodium NaphthalenideTHF-78Controlled polymerization with potential for block copolymer synthesis.
Grignard ReagentsDiethyl Ether0 to 35Formation of polymers with moderate molecular weights.

This table is illustrative and based on general principles of anionic polymerization of activated alkynes. Specific research data on this compound is limited in publicly available literature.

The resulting poly(this compound) often possesses a conjugated backbone, leading to interesting optical and electronic properties. The phenyl and ester side groups can influence the polymer's solubility, processability, and potential for post-polymerization modification.

The investigation of radical and cationic polymerization of this compound is less common compared to anionic methods. The triple bond in acetylenic monomers can be susceptible to side reactions, such as chain transfer and cyclization, under radical conditions, which can lead to branched or cross-linked materials. A study on the radical polymerization of methacrylates bearing an acetylenic moiety highlighted the challenges in controlling the polymerization of such monomers. afinitica.com

Cationic polymerization of this compound is also challenging. The electron-withdrawing nature of the substituents deactivates the triple bond towards electrophilic attack by cationic initiators. wikipedia.org For cationic polymerization to be successful, the monomer typically requires electron-donating groups to stabilize the propagating cationic species. wikipedia.org

Role in Monomer Design for Specialty Polymers with Tailored Properties

This compound serves as a valuable platform for the design of monomers for specialty polymers with specific functionalities. The phenyl ring and the ester group can be chemically modified to introduce a variety of functional groups. This allows for the synthesis of polymers with tailored properties such as enhanced thermal stability, specific optical responses, or the ability to act as precursors for conductive polymers.

For instance, the ester group can be hydrolyzed and converted into other functional groups, or the phenyl ring can be substituted to tune the electronic properties of the resulting polymer. This versatility makes this compound a key component in the development of advanced materials. One notable application is the templated, Pd-catalyzed polymerization of methyl propiolate within the confined pore space of surface-anchored metal-organic frameworks (SURMOFs) to introduce electrical conductivity. rsc.org While this study used the simpler methyl propiolate, the principles can be extended to this compound to create functionalized conductive polymers within a structured matrix.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound is a crucial intermediate in the construction of complex organic molecules, including natural products and pharmaceuticals. Its reactivity allows for its incorporation as a key fragment in various synthetic strategies.

Total Synthesis Strategies Utilizing this compound as a Key Fragment

In the realm of total synthesis, this compound is frequently employed as a dienophile in Diels-Alder reactions to construct substituted aromatic and hydroaromatic rings. The electron-deficient nature of the alkyne, due to the adjacent ester group, makes it a highly reactive partner for a wide range of dienes.

Table 2: Examples of this compound in Total Synthesis

Target Molecule/Core StructureKey ReactionRole of this compoundReference
Substituted NaphthalenesDiels-Alder CycloadditionDienophileGeneral Synthetic Methodology
Bicyclohexadienes[4+2] CycloadditionDienophile wikipedia.org
cis-Methyl Cinnamate (B1238496)Reduction of the alkynePrecursor to the alkene wikipedia.org

This table provides examples of the types of transformations this compound undergoes in synthetic strategies.

Furthermore, the triple bond of this compound can undergo a variety of other transformations, including nucleophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. These reactions provide synthetic chemists with powerful tools to build molecular complexity from a relatively simple and commercially available starting material. The ability to introduce a phenyl group and a functionalizable ester group in a single step makes this compound a highly strategic and efficient building block in the synthesis of intricate molecular architectures.

Incorporation into Natural Product Synthesis Routes

While specific examples detailing the extensive use of this compound in a wide range of natural product syntheses are not abundant in readily available literature, its structural motifs are present in various natural compounds. The phenylpropiolate framework is a key component of certain classes of natural products, and its synthetic utility is well-established in methodologies that could be applied to natural product synthesis. For instance, the core structure is related to phenylpropanoids, a diverse class of plant secondary metabolites.

One notable, albeit indirect, application is in the synthesis of complex alkaloids. For example, while not a direct incorporation, the methodologies used to manipulate propiolates are central to the synthesis of colchicine derivatives. In a key step for the synthesis of (-)-allocolchicine, a related propiolate, methyl propiolate, undergoes a Diels-Alder reaction to form the core bicyclic system of the natural product. This highlights the potential of propiolate esters, including this compound, to serve as powerful dienophiles in the construction of intricate molecular frameworks.

Natural Product Class Synthetic Strategy Employing Propiolate Motif Key Reaction Type
Alkaloids (e.g., Colchicine analogues)Formation of bicyclic core structuresDiels-Alder Cycloaddition
PhenylpropanoidsElaboration of the C6-C3 skeletonVarious C-C bond forming reactions
Construction of Pharmaceutical Intermediates

This compound serves as a versatile precursor for a variety of heterocyclic compounds that are crucial intermediates in the pharmaceutical industry. The electron-deficient alkyne is susceptible to nucleophilic attack, and the ester group can be readily transformed, providing multiple avenues for derivatization.

The synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles from this compound is a common strategy for generating valuable pharmaceutical building blocks.

Nitrogen Heterocycles: The reaction of this compound with nitrogen-containing nucleophiles is a straightforward method for the synthesis of various nitrogen heterocycles. For instance, condensation reactions with hydrazines can yield pyrazole derivatives, while reactions with amidines can lead to pyrimidines. These heterocyclic cores are present in a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.

Oxygen Heterocycles: The reactivity of the alkyne in this compound can be harnessed to construct oxygen-containing rings. For example, intramolecular cyclization of ortho-hydroxy-substituted phenylpropiolates can lead to the formation of coumarin scaffolds, which are known for their anticoagulant and anticancer properties.

Sulfur Heterocycles: Thiophene and thiazole derivatives, important components of many drugs, can also be synthesized using this compound. For example, reaction with sulfur reagents in the presence of a suitable catalyst can lead to the formation of thiophene rings.

Heterocycle Class Synthetic Approach from this compound Potential Pharmaceutical Application
PyrazolesReaction with hydrazinesAnti-inflammatory, Analgesic
PyrimidinesReaction with amidinesAntiviral, Anticancer
CoumarinsCyclization of ortho-hydroxy derivativesAnticoagulant, Anticancer
ThiophenesReaction with sulfur reagentsAntibacterial, Antifungal

Development of Diverse Chemical Scaffolds for Library Synthesis

The demand for novel chemical entities in drug discovery has spurred the development of diversity-oriented synthesis (DOS), a strategy for the creation of structurally diverse small molecule libraries. This compound is an excellent substrate for DOS due to its ability to participate in a variety of multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, leading to a high degree of molecular diversity.

Several key MCRs can be employed with this compound to generate diverse chemical libraries:

Ugi and Passerini Reactions: While direct examples with this compound are not extensively documented, its alkyne functionality can be envisioned as a convertible group to an aldehyde or other carbonyl-containing moiety, which are key components in Ugi and Passerini reactions. These reactions are powerful tools for generating peptide-like scaffolds with high diversity.

Biginelli and Hantzsch-type Reactions: The ester functionality of this compound can be modified to a β-ketoester, a key component in the Biginelli and Hantzsch reactions for the synthesis of dihydropyrimidines and dihydropyridines, respectively. These scaffolds are prevalent in a variety of bioactive compounds.

Petasis Reaction: The Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, can be adapted to include functionalized alkynes. While not a direct component, the phenylpropiolate moiety could be incorporated into one of the starting materials to generate libraries of complex amines.

The use of this compound in MCRs allows for the efficient generation of large and diverse libraries of compounds for high-throughput screening and the discovery of new bioactive molecules.

Exploration in Medicinal Chemistry Research (Focused on Synthetic Methodology and Design)

In medicinal chemistry, the focus extends beyond the synthesis of target molecules to the development of novel synthetic methodologies and the rational design of new bioactive scaffolds. This compound plays a significant role in both of these areas.

Synthetic Strategies for Bioactive Analogues Incorporating this compound Derived Moieties

The generation of analogues of known bioactive molecules is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The reactivity of this compound, particularly in cycloaddition reactions, provides a powerful platform for creating novel analogues.

Metal-catalyzed cycloaddition reactions are particularly useful in this context:

Rhodium-Catalyzed [2+2+2] Cycloaddition: This reaction allows for the construction of substituted benzene (B151609) rings from three alkyne units. By incorporating this compound as one of the alkyne components, novel and highly substituted aromatic and heteroaromatic scaffolds can be generated, which can serve as analogues of existing drugs.

Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts can also promote a variety of cycloaddition reactions involving alkynes, leading to the formation of diverse carbocyclic and heterocyclic systems.

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. This has been exploited in a variety of intramolecular and intermolecular cyclization reactions to form complex heterocyclic systems that can be designed as analogues of natural products or existing drugs.

These catalytic methods provide access to a wide range of structurally diverse molecules that would be difficult to synthesize using traditional methods, thereby expanding the chemical space available for drug discovery.

Catalyst Reaction Type Resulting Scaffold Potential Application
Rhodium[2+2+2] CycloadditionSubstituted Aromatics/HeteroaromaticsBioactive Analogues
RutheniumVarious CycloadditionsDiverse Carbocycles/HeterocyclesBioactive Analogues
GoldIntramolecular/Intermolecular CyclizationsComplex HeterocyclesBioactive Analogues

Design of Scaffolds for Ligand Discovery Programs and Target Engagement Studies

The design of novel molecular scaffolds is crucial for ligand discovery and for developing chemical probes to study target engagement. The unique reactivity of the alkyne in this compound makes it a valuable tool in this area, particularly in the context of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, allows for the efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. This compound can be readily incorporated into molecules designed for click chemistry applications.

Ligand Discovery: By attaching a pharmacophore to a this compound-derived alkyne, and then clicking it onto a library of azide-functionalized fragments, a large library of potential ligands can be rapidly synthesized and screened for biological activity.

Target Engagement Studies: Strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free variant of click chemistry that is biocompatible and can be used in living systems. This compound can be incorporated into probes designed to react with azide-modified biomolecules in situ, allowing for the study of target engagement and the identification of drug targets. Photo-click chemistry, another advanced technique, can provide temporal and spatial control over the ligation reaction, further enhancing its utility in target engagement studies.

The application of click chemistry with this compound-derived scaffolds provides a powerful and versatile platform for the discovery of new ligands and the investigation of their interactions with biological targets.

Advanced Spectroscopic and Analytical Methodologies for Methyl Phenylpropiolate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation and dynamic monitoring of reactions involving methyl phenylpropiolate. Its ability to probe the local chemical environment of individual nuclei provides a wealth of information, from basic structural confirmation to the intricate details of reaction mechanisms.

¹H NMR and ¹³C NMR Chemical Shift Analysis in Reaction Pathway Elucidation

In the ¹H NMR spectrum of this compound, the methyl protons of the ester group typically appear as a sharp singlet, while the protons of the phenyl group produce a more complex multiplet pattern in the aromatic region of the spectrum. The precise chemical shifts can be influenced by the solvent used for analysis.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the methyl carbon, the ester carbonyl carbon, the two sp-hybridized carbons of the alkyne, and the carbons of the phenyl ring. The chemical shifts of the alkynyl carbons are particularly diagnostic and undergo significant changes upon reaction, providing a clear marker for chemical transformation. By comparing the ¹H and ¹³C NMR spectra of the starting material with those of the reaction products, researchers can deduce the structural changes that have occurred, thereby elucidating the reaction pathway. For instance, the disappearance of the characteristic alkyne signals and the appearance of new signals corresponding to sp²- or sp³-hybridized carbons can confirm the participation of the triple bond in a reaction.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeNucleusTypical Chemical Shift (ppm)MultiplicityNotes
Methyl Protons¹H~3.84Singlet (s)Protons of the -OCH₃ group.
Phenyl Protons¹H~7.36-7.59Multiplet (m)Protons on the aromatic ring.
Methyl Carbon¹³C~52.0Quartet (q)Carbon of the -OCH₃ group.
Alkynyl Carbons¹³C~80-90Singlet (s)The two sp-hybridized carbons of the C≡C.
Phenyl Carbons¹³C~120-135VariousCarbons of the aromatic ring.
Carbonyl Carbon¹³C~154.0Singlet (s)Carbon of the C=O group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and determining the stereochemistry of complex molecules derived from this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in a molecule. In a reaction product of this compound, COSY can be used to trace the connectivity of protons in newly formed structural fragments.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This technique is exceptionally powerful for piecing together the carbon skeleton of a molecule and for establishing connectivity across quaternary carbons or heteroatoms. For example, in a cycloaddition product of this compound, HMBC can show correlations from the methyl protons to the carbonyl carbon, confirming the integrity of the ester group, and from the protons on the newly formed ring to carbons within the ring and in the substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry of reaction products, such as distinguishing between cis and trans isomers or determining the relative configuration of stereocenters in a cyclic product.

By employing a combination of these 2D NMR techniques, a complete and unambiguous structural and stereochemical assignment of reaction products can be achieved, which is critical for understanding the regio- and stereoselectivity of reactions involving this compound.

Real-time NMR Monitoring of this compound Transformations

The development of high-performance benchtop NMR spectrometers and flow NMR techniques has enabled the real-time monitoring of chemical reactions. This provides a dynamic view of the reaction progress, allowing for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in this compound and for studying how these groups are affected during chemical reactions.

Vibrational Mode Analysis of the Alkyne Triple Bond and Ester Linkages

The key functional groups in this compound, the alkyne triple bond (C≡C) and the ester group (C=O and C-O), give rise to characteristic vibrational bands in both IR and Raman spectra.

Alkyne Triple Bond (C≡C) Stretch : The stretching vibration of the carbon-carbon triple bond in this compound typically appears in the IR spectrum as a sharp, medium-intensity band. In the Raman spectrum, this vibration often gives rise to a strong, sharp signal, as the polarizability of the C≡C bond changes significantly during the vibration. The position of this band can be sensitive to the electronic effects of the substituents.

Ester Carbonyl (C=O) Stretch : The carbonyl group of the ester function exhibits a very strong absorption band in the IR spectrum. The position of this band is influenced by conjugation with the alkyne and the phenyl ring. In the Raman spectrum, the C=O stretch is also observable, though typically with lower intensity than in the IR.

Ester C-O Stretches : The ester group also has characteristic C-O stretching vibrations which appear in the fingerprint region of the IR spectrum.

The analysis of these vibrational modes is not only crucial for confirming the structure of this compound but also for monitoring its reactions. The disappearance of the C≡C stretching band, for example, is a clear indication that the alkyne has reacted.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
AlkyneC≡C StretchIR~2225Medium
AlkyneC≡C StretchRaman~2208-2244Strong
EsterC=O StretchIR~1720Strong
EsterC=O StretchRaman~1709Medium
EsterC-O StretchIR~1200-1300Strong

In Situ IR and Raman Spectroscopy for Kinetic and Mechanistic Studies

Similar to real-time NMR, in situ IR and Raman spectroscopy allow for the continuous monitoring of chemical reactions as they occur in the reaction vessel. By inserting a probe directly into the reaction mixture, spectra can be collected in real-time without the need for sampling. This provides a wealth of kinetic and mechanistic information.

For reactions involving this compound, in situ IR spectroscopy is particularly well-suited for tracking the concentration of the carbonyl group of the ester and any new carbonyl-containing species that may form. The high intensity of the C=O stretching band allows for sensitive detection and quantification. For instance, in a study of the construction of acenaphthylenes, the reaction kinetics were investigated using in situ IR measurements by monitoring the change in the peak at 1731 cm⁻¹ corresponding to this compound nih.gov.

In situ Raman spectroscopy can be advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. It is also highly sensitive to symmetric vibrations, such as the C≡C stretch of the alkyne, making it an excellent tool for following reactions at this site. By tracking the decay of the reactant signals and the growth of product signals over time, detailed kinetic profiles can be constructed, leading to a deeper understanding of the reaction mechanism.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides critical information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. In the context of this compound, various MS methods are employed to gain a comprehensive understanding of its chemical identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₈O₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a purified sample would be expected to yield an experimental mass that closely matches this theoretical value, thereby confirming the elemental composition and reinforcing the compound's identity.

Parameter Value Source
Molecular FormulaC₁₀H₈O₂ fishersci.ca
Molecular Weight ( g/mol )160.17 sigmaaldrich.comsigmaaldrich.com
Theoretical Monoisotopic Mass (Da)160.05243Calculated
Typical HRMS Accuracy< 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds like this compound and to analyze its presence in complex mixtures. Commercial suppliers often report purity levels of 97% or higher, determined by GC analysis. sigmaaldrich.comsigmaaldrich.comresearchscientific.co.uksigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component. By comparing the retention time and mass spectrum of the main peak to a known standard of this compound, its identity and purity can be confirmed. The presence of other peaks in the chromatogram would indicate impurities, which can often be identified by their own unique mass spectra. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Derivatives

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to elucidate the structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) of this compound or one of its derivatives is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed.

This technique is particularly valuable for confirming the structure of reaction products or metabolites derived from this compound. The fragmentation pathway provides direct evidence of the compound's structural connectivity. For this compound, key fragmentation pathways would likely involve the cleavage of the ester group and fragmentations related to the phenyl ring and the alkyne bond. The analysis of these specific neutral losses and fragment ions allows for detailed structural confirmation. slideshare.netwvu.edu

Predicted Fragmentation of this compound (C₁₀H₈O₂)⁺

Precursor Ion (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss
160 129 OCH₃ (Methoxy radical)
160 101 C(O)OCH₃ (Carbomethoxy group)
129 102 C₂H₃ (Vinyl radical)

Chromatographic Separations in Research Contexts for Isolation and Purity

Chromatography is a fundamental separation technique used extensively in chemical research for both the analysis and purification of compounds. For this compound, various chromatographic methods are employed to ensure its purity and to isolate it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the phenyl group, this compound can be readily detected using a UV-Vis detector. By running a calibrated standard, the concentration of this compound in a sample can be accurately determined. The purity is assessed by the relative area of the main peak in the chromatogram.

HPLC Parameter Typical Conditions for this compound Analysis
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Detector UV-Vis (set at a wavelength of maximum absorbance for the phenyl group)
Flow Rate ~1.0 mL/min
Injection Volume 5-20 µL

Preparative Chromatography for Isolation and Purification of Reaction Products

When larger quantities of highly pure this compound are needed for further research, preparative chromatography is the method of choice. rssl.commanufacturingchemist.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. warwick.ac.uk

The primary goal of preparative chromatography is not just analysis, but the isolation and collection of the purified compound. lcms.cz An analytical method is first developed and optimized, and then scaled up for preparative purposes. The sample is injected onto the preparative column, and fractions of the eluent are collected over time. The fractions corresponding to the this compound peak are then combined, and the solvent is removed (e.g., by rotary evaporation) to yield the purified product. This process is crucial for removing unreacted starting materials, catalysts, and byproducts from a synthesis mixture.

X-ray Crystallography of this compound Derivatives and Adducts

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation. Furthermore, analysis of the crystal lattice reveals the nature of intermolecular interactions that govern the packing of molecules. While comprehensive crystallographic studies on this compound itself are not extensively documented in publicly available literature, research on its derivatives provides significant insights into the structural behavior of this class of compounds.

The structural analysis of crystalline derivatives of this compound offers valuable data on how chemical modifications to the parent structure influence the molecular geometry and crystal packing. Two notable examples are methyl 2-hydroxyimino-3-phenyl-propionate and methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, for which detailed X-ray diffraction data have been reported.

The compound methyl 2-hydroxyimino-3-phenyl-propionate was synthesized and its structure confirmed by X-ray crystallography. researchgate.net This derivative crystallizes in the monoclinic system with the space group P21/c. researchgate.net The precise cell parameters have been determined, providing a foundational understanding of the unit cell dimensions. researchgate.net

Another derivative, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, has also been characterized using single-crystal X-ray diffraction. researchgate.netnih.gov This compound also crystallizes in the monoclinic system, but with the space group P21/n. researchgate.net Combined NMR and X-ray diffraction data indicate that this molecule exists exclusively in the enol tautomeric form in the solid state. researchgate.netnih.gov The crystallographic data reveals the presence of a strong intramolecular hydrogen bond. researchgate.netnih.gov

Below are the detailed crystallographic data for these two derivatives.

Table 1: Crystallographic Data for Methyl 2-hydroxyimino-3-phenyl-propionate researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.6435(17)
b (Å) 5.4957(11)
c (Å) 21.146(4)
β (°) 97.12(3)

Table 2: Crystallographic Data for Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.8085(10)
b (Å) 10.5171(14)
c (Å) 17.124(2)
β (°) 102.711(2)
V (ų) 1371.8(3)

The analysis of the crystal packing provides insights into the non-covalent interactions that stabilize the crystal lattice. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking.

In the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, the molecule is composed of a phenyl ring, an oxime group, and an ester group. researchgate.net A significant conformational feature is that the oxime and ester groups are nearly coplanar, while the phenyl ring is almost perpendicular to this plane, with a dihedral angle of 84.4(6)°. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds of the types O–H···N and O–H···O. researchgate.net

For methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, the molecule adopts a non-planar conformation. mdpi.com The crystal packing is characterized by numerous C—H···π and π–π interactions, as well as weak C(aryl)—H···O interactions, which collectively lead to a dense crystal packing. researchgate.netnih.gov A notable feature is a strong intramolecular hydrogen bond within the enol moiety. researchgate.netnih.gov The analysis of the difference density map indicated a disordered hydrogen atom involved in this hydrogen bond, suggesting the presence of two enol tautomers in an approximate 1:1 ratio within the crystal. researchgate.net

Table 3: Intermolecular Interactions in Methyl 2-hydroxyimino-3-phenyl-propionate researchgate.net

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O3–H3···N1 0.820 2.118 2.769 136.2

Table 4: Selected Intermolecular Interactions in Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate researchgate.net

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
C16–H16···O3 0.956(14) 2.417(14) 3.0837(12) 126.6(11)

Computational and Theoretical Chemistry Studies on Methyl Phenylpropiolate

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to understanding the inherent properties of a molecule that govern its reactivity. For methyl phenylpropiolate, these calculations have been instrumental in predicting its behavior in various chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has been extensively employed to map out the potential energy surfaces of reactions involving this compound, allowing for the detailed investigation of reaction pathways and the characterization of transition states.

A comprehensive DFT study on the gold-catalyzed synthesis of polysubstituted pyrazolines and dihydropyridines from imines and this compound has provided significant mechanistic insights. The calculations revealed that the reaction proceeds through a single-pot aza-enyne metathesis and a 6π electrocyclization. This study identified various intermediates and transition states, elucidating the chemo- and regioselectivity of the reaction. For instance, the nucleophilic attack of the imine on the gold-activated this compound was found to have moderate energy barriers, with the attack at the β-carbon being more favorable.

Distortion/interaction analysis, a key component of DFT studies, has been used to understand the factors controlling the activation barriers. In the aforementioned gold-catalyzed reaction, it was found that for certain steps, the stereoselectivity is primarily governed by interaction energies, while for others, the distortion energies of the reactants to attain the transition state geometry are the main determinants of chemoselectivity. Specifically, a linear correlation between distortion energies and the activation barrier has been observed in related cycloaddition reactions.

The table below summarizes key energetic data from a DFT study on the reaction of an imine with this compound, catalyzed by a gold complex.

Transition State/IntermediateDescriptionActivation Free Energy (kcal/mol)Interaction Energy (kcal/mol)Distortion Energy (kcal/mol)
A-TS1 Nucleophilic attack at β-carbon14.6--
A-TS11 Nucleophilic attack at α-carbon22.1--
B-TSd1 Cyclization pathway 1--26.745.4
B-TSf1 Cyclization pathway 2--52.778.1
B-TSf3 Final cyclization step15.4--

Furthermore, DFT calculations have been utilized to investigate the cycloaddition reactions of mesoionic dipoles with this compound. These studies have successfully mapped the energy profiles for competing reaction pathways, allowing for the rationalization of the observed regioselectivity. The calculations identified the transition structures leading to different cycloadducts and computed their relative free energies, providing a theoretical basis for the experimental outcomes.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap) for Reactivity Assessment

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule will interact with other reactants.

In the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is often the key factor driving the reaction. For the reaction of thioisomünchnones with this compound, FMO analysis indicated a HOMO(dipole)-LUMO(dipolarophile) interaction, which is characteristic of a type-I 1,3-dipolar cycloaddition.

The HOMO-LUMO energy gap (ΔE) is another important parameter derived from molecular orbital analysis. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on the Diels-Alder cycloaddition of tetraphenylcyclopentadienone (B147504) with substituted methyl phenylpropiolates, it was noted that electron-withdrawing substituents on the phenyl ring of this compound increase the reaction rate, which can be correlated with a decrease in the LUMO energy of the dienophile, leading to a smaller HOMO-LUMO gap and enhanced reactivity.

Analysis of the key frontier molecular orbitals in the reaction of a silylgold complex with methyl propiolate (a closely related compound) showed that the prominent interaction involves the HOMO of the silylgold complex and the LUMO of the methyl propiolate. This type of analysis is crucial for understanding the nature of the bonding interactions in the transition state.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule plays a critical role in its reactivity and interactions. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers to interconversion between them.

Exploration of Rotational Barriers and Preferred Conformations

For a molecule like this compound, which contains several single bonds, rotation around these bonds can lead to different spatial arrangements of the atoms, known as conformers. Computational methods can be used to calculate the energy of the molecule as a function of these rotational angles, thereby identifying the most stable conformations and the energy barriers that hinder free rotation. While specific studies focusing solely on the detailed conformational analysis of this compound are not prevalent in the searched literature, the principles of such analyses are well-established. For instance, in hexaarylbenzenes synthesized via Diels-Alder reactions involving this compound derivatives, high rotational barriers around the single bonds between aryl rings have been observed.

Impact of Substituents on Conformational Preferences

The introduction of substituents onto the phenyl ring or the ester group of this compound can significantly influence its conformational preferences. Steric and electronic effects of the substituents can alter the rotational barriers and the relative energies of different conformers. For example, bulky substituents in the ortho position of the phenyl ring would be expected to increase the rotational barrier around the C-C single bond connecting the phenyl ring to the alkyne, due to increased steric hindrance.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including their interactions with other molecules and with a solvent. These simulations can offer valuable insights into reaction dynamics, solvation structures, and transport properties. While specific MD simulations focused exclusively on this compound were not identified in the provided search results, the application of such methods can be inferred from studies on similar systems. For instance, MD simulations have been used to understand the role of solvents in chemical reactions by explicitly modeling the solvent molecules and their interactions with the solute. In the context of the reactions of this compound, MD simulations could be employed to study the diffusion of reactants, the formation of pre-reaction complexes, and the influence of the solvent on the stability of intermediates and transition states.

Quantum Chemical Descriptors for Reactivity Profiling (e.g., Fukui Functions, Electrostatic Potentials)

To understand the reactive nature of this compound, quantum chemical descriptors derived from Density Functional Theory (DFT) are invaluable. These descriptors help in identifying the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Fukui Functions:

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. It helps in identifying the most electrophilic and nucleophilic sites. For a given atom 'k' in a molecule, the condensed Fukui functions are calculated for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0).

A higher value of fk+ suggests a greater susceptibility to nucleophilic attack, as it indicates a site where an additional electron is most stabilized. Conversely, a high fk- value points to a site that is more reactive towards electrophiles, as it represents a location from which an electron is most easily removed.

Electrostatic Potentials:

The Molecular Electrostatic Potential (MEP) is another crucial descriptor that provides a visual representation of the charge distribution in a molecule. The MEP map is plotted on the molecular surface, with different colors indicating varying electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. The acetylenic carbons and the phenyl ring would exhibit a more complex potential distribution, with the exact values and locations of positive and negative potentials requiring a specific computational calculation. Such a map would provide intuitive insights into the molecule's reactive behavior.

Table of Key Reactive Sites (Hypothetical based on Chemical Principles):

Atom/RegionExpected ReactivityRationale
Carbonyl CarbonElectrophilicPolar C=O bond, partial positive charge
Carbonyl OxygenNucleophilicLone pairs of electrons
Acetylenic CarbonsElectrophilic/Nucleophilicπ-electron system, susceptible to addition reactions
Phenyl RingElectrophilic Aromatic SubstitutionElectron-rich aromatic system

This table is based on general chemical principles. Precise reactivity would be determined by calculated quantum chemical descriptors.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. These calculated shifts can be correlated with experimental values to aid in the assignment of complex spectra.

For this compound, calculations would predict the chemical shifts for the methyl protons, the aromatic protons on the phenyl ring, and the distinct carbon atoms, including the methyl, acetylenic, carbonyl, and aromatic carbons. A comparison with the experimental NMR spectrum would be crucial for confirming the molecular structure and understanding the electronic environment of each nucleus.

Infrared (IR) Spectroscopy:

Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. The calculated frequencies and their corresponding intensities can be compared with the experimental IR spectrum to assign the observed bands to specific molecular vibrations.

For this compound, key vibrational modes would include the C≡C triple bond stretch, the C=O carbonyl stretch, C-O ester stretches, and various vibrations associated with the phenyl ring and the methyl group. A comparison of the calculated and experimental IR spectra would provide a detailed understanding of the molecule's vibrational properties.

UV-Vis Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).

For this compound, the conjugated system involving the phenyl ring and the acetylenic group is expected to give rise to characteristic UV absorptions. TD-DFT calculations could predict the λmax values and help in assigning the observed absorption bands to specific electronic excitations within the molecule.

Table of Predicted vs. Experimental Spectroscopic Data (Illustrative):

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (if available)
1H NMR (δ, ppm) - OCH33.80Data not available in searched sources
1H NMR (δ, ppm) - Phenyl7.3-7.6Data not available in searched sources
13C NMR (δ, ppm) - C=O154.0Data not available in searched sources
13C NMR (δ, ppm) - C≡C80-90Data not available in searched sources
IR (cm-1) - C≡C Stretch2220Data not available in searched sources
IR (cm-1) - C=O Stretch1715Data not available in searched sources
UV-Vis (λmax, nm)280Data not available in searched sources

The predicted values in this table are illustrative and would require specific computational studies on this compound for accurate determination.

Design and Exploration of Methyl Phenylpropiolate Derivatives and Analogues

Synthesis of Substituted Phenylpropiolate Esters with Varied Electronic and Steric Properties

The reactivity and physical properties of methyl phenylpropiolate can be systematically tuned by introducing chemical modifications at two primary sites: the phenyl ring and the ester alkyl group. These modifications allow for a fine-control over the molecule's characteristics.

Altering the substituents on the phenyl ring directly influences the electron density of the alkyne, thereby affecting its reactivity in cycloadditions, nucleophilic additions, and polymerization reactions. The synthesis of these derivatives is typically achieved through the esterification of the corresponding substituted phenylpropiolic acids.

Research Findings: The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the phenyl ring has been explored. acs.orgnih.gov EDGs, such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring and the triple bond. Conversely, EWGs, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density. These electronic perturbations can significantly impact the molecule's utility in synthetic transformations. For instance, in reactions where the phenylpropiolate acts as an electrophile, EWGs can enhance its reactivity towards nucleophiles.

A common synthetic route is the copper(I)-catalyzed esterification of substituted phenylpropiolic acids with alkyl halides. Studies have demonstrated that a wide range of substituents on the phenyl ring are well-tolerated under these conditions, leading to the desired products in good to excellent yields. researchgate.net

The following table summarizes the synthesis of various substituted methyl phenylpropiolates, highlighting the effect of different functional groups on the phenyl ring.

Substituent (Position)Electronic EffectTypical Synthesis Method
4-Methoxy (-OCH₃)Electron-DonatingFischer Esterification
4-Methyl (-CH₃)Electron-DonatingCopper-Catalyzed Esterification
4-Chloro (-Cl)Electron-WithdrawingFischer Esterification
4-Nitro (-NO₂)Electron-WithdrawingDCC/DMAP Coupling
3-Fluoro (-F)Electron-WithdrawingCopper-Catalyzed Esterification

This table is representative of common synthetic strategies and electronic effects.

The steric and electronic nature of the ester's alkyl group can influence the molecule's reactivity, solubility, and stability. Modifying this group from the standard methyl ester to larger or more complex groups like ethyl or tert-butyl provides another avenue for tuning the compound's properties.

Research Findings: The synthesis of different alkyl phenylpropiolates is most commonly achieved via Fischer esterification, where phenylpropiolic acid is reacted with the corresponding alcohol (methanol, ethanol, tert-butanol) under acidic catalysis. masterorganicchemistry.com The choice of alcohol dictates the resulting ester. While primary and secondary alcohols like methanol (B129727) and ethanol react readily, bulkier alcohols such as tert-butanol may require more forcing conditions or alternative synthetic methods due to increased steric hindrance around the alcohol's oxygen atom. youtube.com

An alternative approach involves the reaction of a carboxylate salt with an appropriate alkyl halide, following an Sₙ2 pathway. For example, sodium phenylpropiolate can be reacted with ethyl iodide or tert-butyl bromide to yield the corresponding esters. The synthesis of tert-butyl esters is particularly noteworthy as the bulky tert-butyl group can provide steric shielding to the adjacent alkyne and can be selectively cleaved under acidic conditions, a property often exploited in protecting group strategies. google.comwikipedia.org

The table below outlines the synthesis of phenylpropiolate esters with different alkyl groups.

Alkyl GroupReagentsMethodKey Consideration
MethylPhenylpropiolic acid, MethanolFischer EsterificationStandard, efficient reaction.
EthylPhenylpropiolic acid, EthanolFischer EsterificationSlightly more sterically hindered than methyl.
Tert-ButylPhenylpropiolic acid, IsobutyleneAcid CatalysisThe tert-butyl group offers significant steric bulk.
BenzylPhenylpropiolic acid, Benzyl bromideCopper-Catalyzed CouplingBenzyl esters are useful as they can be cleaved by hydrogenolysis. researchgate.net

This table illustrates various methods for altering the ester alkyl group.

Development of Alkynoate Analogues with Modified Electrophilicities or Stereochemical Attributes

Beyond simple substitution, more profound structural modifications can be made to the this compound scaffold to create analogues with unique reactivity or to control the stereochemical outcome of reactions.

In asymmetric synthesis, chiral auxiliaries are employed to control the stereochemistry of a reaction. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. scielo.org.mxddugu.ac.in

Research Findings: For alkynoate systems like this compound, chiral auxiliaries can be attached to the carboxylate group, replacing the methyl ester. sigmaaldrich.com This places the chiral environment in close proximity to the reactive alkyne. When this modified molecule undergoes a reaction, such as a conjugate addition, the steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face. researchgate.net This results in the preferential formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary yields the final product with high enantiomeric purity. Commonly used chiral auxiliaries include Evans oxazolidinones and camphor-derived sultams. wikipedia.org

Chiral Auxiliary TypeExamplePoint of AttachmentTypical Subsequent Reaction
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAcylation onto the auxiliary's nitrogenAsymmetric Michael Addition
CamphorsultamsOppolzer's SultamAcylation onto the auxiliary's nitrogenAsymmetric Diels-Alder Reaction
Chiral Alcohols8-PhenylmentholTransesterificationAsymmetric Conjugate Addition

This table provides examples of chiral auxiliaries that can be used to functionalize propiolate systems for asymmetric synthesis.

Bioisosterism is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. cambridgemedchemconsulting.comnih.gov This concept can be applied to this compound to create analogues with modified characteristics. drughunter.com

Research Findings: Bioisosteric replacements can be applied to several parts of the this compound molecule. The ester functional group, for instance, is often a target for modification to improve metabolic stability or alter polarity. nih.gov Classical and non-classical bioisosteres for the ester group include amides, tetrazoles, or oxadiazoles. Replacing the phenyl ring with a heteroaromatic ring, such as pyridine or thiophene, can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and solubility. nih.govchemrxiv.org These changes can influence the compound's reactivity and interaction with other molecules or materials. mdpi.com

The table below lists potential bioisosteric replacements for different moieties within the this compound structure.

Original MoietyBioisosteric ReplacementPotential Change in Property
Ester (-COOCH₃)Carboxamide (-CONH₂)Increased hydrogen bonding potential, altered hydrolysis rate.
Ester (-COOCH₃)TetrazoleSimilar acidity to carboxylic acid, metabolically stable.
Phenyl RingPyridyl RingIncreased polarity and water solubility.
Phenyl RingThienyl RingModified electronic properties and steric profile.

This table shows examples of how bioisosteric replacement can be applied to the this compound scaffold.

Research into Polymeric and Oligomeric Derivatives from this compound

The carbon-carbon triple bond in this compound makes it a suitable monomer for polymerization, leading to the formation of conjugated polymers. These materials are of interest due to their potential applications in electronics and optics.

Research Findings: The polymerization of substituted acetylenes, including phenylpropiolates, can be initiated by various transition metal catalysts, most notably those based on rhodium, tungsten, or molybdenum. The polymerization typically proceeds via the opening of the triple bond to form a polyene backbone with repeating units derived from the monomer.

For this compound, the resulting polymer would be poly(this compound), which features a conjugated backbone with pendant phenyl and methyl carboxylate groups. These side groups significantly influence the polymer's properties, such as solubility, processability, and its electronic and optical characteristics. The steric bulk and electronic nature of these substituents can affect the polymer's conformation (e.g., cis/trans geometry of the double bonds) and the degree of conjugation along the polymer chain. Research in this area focuses on controlling the polymerization process to achieve polymers with desired molecular weights, stereoregularity, and specific physical properties.

Controlled Polymerization of this compound Monomers

The controlled polymerization of this compound is crucial for synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Various controlled polymerization techniques, including anionic and coordination polymerization, have been explored for this purpose.

Anionic polymerization is a powerful method for the controlled polymerization of monomers with electron-withdrawing groups. The ester functionality in this compound makes it susceptible to nucleophilic attack, rendering it a suitable candidate for anionic polymerization. Research in this area has demonstrated the feasibility of polymerizing this compound using anionic initiators.

Another promising approach for the polymerization of acetylenic monomers like this compound is coordination polymerization, particularly using rhodium-based catalysts. Rhodium catalysts are well-known for their ability to mediate the stereospecific polymerization of substituted acetylenes, leading to polymers with highly controlled structures. While primarily explored for other substituted acetylenes, the principles of rhodium-catalyzed polymerization are applicable to this compound. The mechanism typically involves the coordination of the monomer to the rhodium center, followed by insertion into the growing polymer chain. The choice of ligands on the rhodium catalyst and the reaction conditions play a critical role in controlling the stereochemistry and molecular weight of the resulting polymer.

Catalyst SystemInitiatorSolventTemperature (°C)Resulting PolymerMolecular Weight (Mn)PDI
Anionicn-ButyllithiumTHF-78Poly(this compound)Data not availableData not available
Rhodium-based[Rh(nbd)Cl]₂/Et₃NToluene (B28343)40Poly(this compound)Data not availableData not available

Interactive Data Table: The table above summarizes potential conditions for the controlled polymerization of this compound based on established principles of anionic and coordination polymerization. Note: Specific experimental data for the controlled polymerization of this compound is limited in publicly available literature, and the entries are based on analogous systems.

Synthesis of Copolymers and Block Copolymers

The incorporation of this compound into copolymers and block copolymers allows for the development of materials that combine the properties of different polymer segments. This can lead to materials with unique thermal, mechanical, and self-assembly characteristics. Controlled polymerization techniques are essential for the synthesis of well-defined block copolymers.

Living anionic polymerization is a particularly suitable method for synthesizing block copolymers containing this compound. A living polymer chain of another monomer, such as styrene or methyl methacrylate, can be used to initiate the polymerization of this compound, resulting in a diblock copolymer. The reverse sequence, where a living poly(this compound) chain initiates the polymerization of a second monomer, is also theoretically possible, provided that the nucleophilicity of the propagating poly(this compound) anion is sufficient to attack the second monomer.

The synthesis of such block copolymers would proceed by first polymerizing one monomer to completion under living conditions, followed by the sequential addition of the second monomer. The absence of termination and chain transfer reactions ensures that all chains grow uniformly, leading to block copolymers with narrow molecular weight distributions.

First BlockSecond MonomerPolymerization MethodResulting CopolymerBlock CompositionPDI
PolystyreneThis compoundLiving Anionic PolymerizationPolystyrene-block-poly(this compound)Data not availableData not available
Poly(methyl methacrylate)This compoundLiving Anionic PolymerizationPoly(methyl methacrylate)-block-poly(this compound)Data not availableData not available

The exploration of this compound in the realm of controlled polymerization is an emerging field with significant potential. The ability to create well-defined homopolymers and block copolymers from this monomer opens up new avenues for the design of functional materials with unique properties stemming from its rigid backbone and reactive ester groups. Further research into optimizing polymerization conditions and exploring a wider range of comonomers will undoubtedly unlock the full potential of this versatile monomer in advanced material applications.

Emerging Research Frontiers and Future Perspectives on Methyl Phenylpropiolate

Sustainable Synthesis and Green Chemistry Innovations for Methyl Phenylpropiolate Production and Use

The principles of green chemistry, which advocate for the reduction of hazardous substances and increased efficiency, are increasingly influencing the synthesis of specialty chemicals like this compound. wjarr.comwalshmedicalmedia.com This paradigm shift encourages the development of processes that minimize waste, reduce energy consumption, and utilize safer, renewable materials. wjarr.comsphinxsai.com The goal is to create chemical pathways that are not only economically viable but also have a reduced environmental footprint. wjarr.com

Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry, offering high selectivity and operation under mild conditions. vapourtec.com While specific biocatalytic routes for the direct synthesis of this compound are still an emerging area, the potential is significant. Research into enzymatic processes for related compounds provides a roadmap for future applications.

Key areas of exploration include:

Enzymatic Esterification: Lipases could potentially be employed for the esterification of phenylpropiolic acid with methanol (B129727). These enzymes are well-known for their efficiency in forming ester bonds under mild, solvent-free, or green solvent conditions.

Engineered Enzymes: The structural complexity of some molecules can make traditional organic synthesis challenging, positioning enzymatic routes as a primary option for commercial production. purdue.edu Advances in directed evolution and machine learning can be used to engineer enzymes with tailored substrate specificity and reactivity for the unique structure of this compound or its precursors. purdue.edu Computer-Aided Synthesis Planning (CASP) tools are now capable of predicting novel enzymatic pathways for manufacturing small molecules, which could be applied to design a greener synthesis for this compound. purdue.edu

Precursor Synthesis: Biocatalysis could be instrumental in the sustainable production of precursors. For instance, engineered microbes could convert renewable feedstocks into phenylpropanoid compounds, which are the foundational structures for this compound.

The development of robust and efficient biocatalysts remains a key challenge, but the potential for creating highly selective and sustainable synthetic routes makes this a critical frontier for research.

Future research directions include:

Alternative Energy Inputs: Technologies such as microwave-assisted synthesis and sonochemistry (ultrasound) can often accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating. Powering these technologies with renewable energy sources like solar or wind power would create a truly green synthetic process.

Renewable Feedstocks: A major goal of green chemistry is to shift from petrochemical-based feedstocks to renewable ones. kit.edu Lignin (B12514952), a major component of biomass and a waste product of the paper industry, is the most abundant renewable source of aromatic compounds on Earth. kit.edu Research is focused on developing efficient methods to deconstruct lignin into valuable aromatic platform chemicals, which could then serve as the starting materials for synthesizing the phenyl group in this compound. Similarly, carbohydrates from sugars or cellulose can be transformed into various platform chemicals for further use. kit.edu

Table 1: Comparison of Conventional vs. Green Synthetic Approaches


Exploration in Flow Chemistry and Microreactor Technologies for Enhanced Reaction Control

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, is revolutionizing chemical synthesis. youtube.com When conducted in microreactors—devices with sub-millimeter channels—this technology offers unprecedented control over reaction parameters. mdpi.com

The advantages of using flow chemistry for the synthesis and transformation of this compound are numerous:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control and the safe handling of highly exothermic reactions. mdpi.comnih.gov

Precise Reaction Control: The residence time, or the duration reactants spend in the reactor, can be controlled with high precision by adjusting the flow rate and reactor volume, leading to improved selectivity and yield. nih.govuni-mainz.de

Improved Safety: The small reaction volumes inherent to microreactors minimize the risks associated with hazardous reagents or unstable intermediates. thieme.de This makes it possible to explore reaction conditions, such as high temperatures and pressures, that would be dangerous on a larger batch scale. thieme.de

Scalability and Automation: Scaling up production in a flow system is achieved through "numbering-up" (running multiple reactors in parallel) or by simply running the process for a longer duration, which is often more straightforward than scaling up batch reactors. youtube.commdpi.com These systems can be fully automated, integrating reaction, purification, and analysis into a single streamlined process. youtube.comresearchgate.net

For this compound, flow chemistry can be applied to various transformations, including hydrogenations, cycloadditions, and organometallic reactions, offering a pathway to cleaner, more efficient, and scalable production of its derivatives. thieme.de

Advanced Catalytic Systems for this compound Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation. For this compound, advanced catalysts offer the ability to control reactivity and selectivity, particularly in the creation of complex and chiral molecules.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the need for potentially toxic or expensive metal catalysts. Enantioselective catalysis focuses on the synthesis of a specific enantiomer (a non-superimposable mirror image) of a chiral molecule, which is crucial in the pharmaceutical industry.

A significant area of research is the use of this compound in asymmetric reactions. For example, regio- and enantioselective intermolecular rhodium-catalyzed [2+2+2] carbocyclization reactions have been developed using methyl arylpropiolates to construct complex polycyclic systems. sigmaaldrich.comsigmaaldrich.com This type of reaction, which is difficult to achieve through classical methods, demonstrates the power of transition-metal catalysis in combination with chiral ligands to control stereochemistry. sigmaaldrich.com The design of ligands that can engage in noncovalent interactions, such as hydrogen bonding with the substrate, is a key strategy for achieving high levels of stereocontrol in these transformations. mdpi.com

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. mdpi.com Their primary advantage lies in their ease of separation from the reaction product and their potential for reuse, making them highly suitable for industrial-scale and continuous flow processes. mdpi.com

For this compound, heterogeneous catalysts are particularly relevant for:

Selective Hydrogenation: The triple bond of this compound can be selectively reduced. Supported metal catalysts, such as palladium on carbon (Pd/C) or Lindlar's catalyst, can be used to control the hydrogenation to yield either the corresponding cis-alkene (cis-methyl cinnamate) or the fully saturated alkane. sigmaaldrich.com

Fixed-Bed Reactors: In flow chemistry, heterogeneous catalysts can be packed into a column (a fixed-bed reactor) through which the reaction stream flows. This setup simplifies product purification and allows for continuous, long-term operation.

Support and Functionalization: The performance of a heterogeneous catalyst is influenced by both the active catalytic centers (e.g., metal nanoparticles) and the support material. mdpi.com Research focuses on designing novel support materials with specific surface properties to enhance catalyst activity and stability. mdpi.com

Table 2: Overview of Advanced Catalytic Systems for this compound


Novel Applications in Advanced Materials Science and Nanotechnology

The unique chemical structure of this compound, featuring a reactive alkyne group and a phenyl ring, makes it an intriguing candidate for the development of advanced materials with tailored properties. Current research is beginning to explore its integration into responsive materials and its role in the self-assembly of complex nanostructures.

Integration into Responsive Materials

Responsive or "smart" polymers are materials that can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. bccresearch.comorganscigroup.us The incorporation of specific functional groups allows for this stimuli-responsive behavior. While direct research on incorporating this compound into responsive polymers is still nascent, the reactivity of its alkyne group presents several hypothetical avenues for creating such materials.

For instance, the alkyne functionality can be utilized in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, to append phenylpropiolate moieties as side chains onto a polymer backbone. These side chains could influence the polymer's solubility and conformation. For example, the phenyl rings could participate in π-π stacking interactions, which could be disrupted by changes in solvent polarity or temperature, leading to a macroscopic response.

Furthermore, the ester group of this compound could be hydrolyzed under acidic or basic conditions, altering the charge and hydrophilicity of the polymer and thus inducing a pH-responsive behavior. researchgate.net Similarly, photoresponsive polymers can be designed by incorporating photo-isomerizable groups, such as azobenzenes, which can undergo conformational changes upon light irradiation, leading to changes in the material's properties. mpg.despecificpolymers.comresearchgate.net While not directly demonstrated with this compound, its derivatives could be designed to include such photo-active moieties.

A summary of potential stimuli-responsive behaviors that could be engineered into polymers incorporating this compound is presented in Table 1.

Table 1: Potential Stimuli-Responsive Properties of this compound-Containing Polymers

Stimulus Potential Mechanism for Response
Temperature Alteration of π-π stacking interactions between phenyl rings.
pH Hydrolysis of the methyl ester group, leading to changes in charge and solubility.
Light Incorporation of photo-isomerizable moieties into the phenylpropiolate structure.

Self-Assembly Studies of this compound Derivatives

The self-assembly of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, can lead to the formation of highly ordered nanostructures such as micelles, vesicles, and cylinders. mdpi.comnih.govfrontiersin.org These structures have potential applications in nanotechnology, including drug delivery and nanolithography.

The incorporation of this compound into block copolymers could influence their self-assembly behavior. For example, a block copolymer containing a polystyrene block and a poly(this compound) block would be amphiphilic, with the polystyrene being hydrophobic and the poly(this compound) block potentially exhibiting different solubility characteristics. In a selective solvent, such a block copolymer could self-assemble into micelles with a core-shell structure. The rigid nature of the poly(phenylpropiolate) block could lead to the formation of non-spherical or crystalline-core micelles. nih.gov

While specific studies on the self-assembly of this compound-containing block copolymers are limited, the principles of block copolymer self-assembly provide a framework for predicting their behavior. The final morphology of the self-assembled structures would depend on factors such as the block copolymer composition, the solvent, and the temperature.

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. rsc.orgchemrxiv.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human chemists.

For reactions involving this compound, AI and ML could be employed in several ways:

Reaction Outcome Prediction: Machine learning models, particularly graph-based neural networks, can be trained on large datasets of known reactions to predict the major product of a given set of reactants and reagents. rsc.orgchemrxiv.org This could be particularly useful for predicting the regioselectivity and stereoselectivity of complex reactions involving this compound.

Reaction Condition Optimization: Bayesian optimization and other machine learning algorithms can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. mdpi.comtum.detum.dechemrxiv.org This data-driven approach can significantly reduce the number of experiments required for reaction optimization.

Discovering New Reactions: By analyzing existing reaction data, machine learning models may be able to identify novel and previously unexplored transformations of this compound.

The successful implementation of AI and ML in the context of this compound chemistry will depend on the availability of large, high-quality datasets of experimental reaction data.

Addressing Current Challenges and Unexplored Avenues in this compound Research

Despite its potential, the full realization of this compound's utility in advanced applications faces several challenges and presents numerous opportunities for future research.

Current Challenges:

Limited Polymerization Studies: While the alkyne group of this compound is reactive, detailed studies on its controlled polymerization to form well-defined polymers with high molecular weights are scarce. Developing robust polymerization methods is crucial for its application in materials science.

Lack of Specific Functionalization Strategies: To create responsive materials, precise methods for functionalizing the phenyl ring or modifying the ester group without affecting the alkyne are needed. The development of such selective chemical transformations remains an area for further investigation.

Data Scarcity for AI/ML Models: The performance of machine learning models is highly dependent on the amount and quality of the training data. The limited availability of large, curated datasets of reactions involving this compound hinders the application of advanced computational tools for reaction design and optimization.

Unexplored Avenues:

"Click" Chemistry and Functional Materials: The alkyne group of this compound is a prime candidate for a variety of "click" reactions beyond the well-known copper-catalyzed azide-alkyne cycloaddition. Exploring other click reactions, such as thiol-yne and amino-yne additions, could lead to the synthesis of novel functional polymers and materials with unique properties. acs.org

Coordination Chemistry and Catalysis: The phenylpropiolate ligand can coordinate to metal centers, suggesting potential applications in the design of novel catalysts and functional coordination polymers or metal-organic frameworks (MOFs).

Bioconjugation and Biomedical Applications: While currently unexplored, the reactivity of the alkyne group could be harnessed for bioconjugation reactions, attaching this compound derivatives to biological molecules for applications in diagnostics or drug delivery.

Addressing these challenges and exploring these new avenues will be key to unlocking the full potential of this compound in the future of chemistry and materials science. solubilityofthings.commdpi.com

Q & A

Q. What are the standard synthetic routes for preparing methyl phenylpropiolate, and how can its purity be verified?

this compound is commonly synthesized via esterification of phenylpropiolic acid with methanol under acid catalysis. Purification involves distillation or column chromatography. Purity verification requires spectroscopic methods (¹H/¹³C NMR, IR) and chromatographic analysis (HPLC, GC-MS). For novel derivatives, elemental analysis or X-ray crystallography may be necessary to confirm structural integrity .

Q. How should experimental procedures involving this compound be documented to ensure reproducibility?

Detailed protocols must include stoichiometry, catalyst/acid concentrations (e.g., BF₃·OEt₂ or MeSO₃H), reaction temperature, and solvent choice. For example, BF₃·OEt₂-promoted reactions with phenols typically proceed at room temperature, while FeCl₃-catalyzed one-pot syntheses require THF as a solvent . Always report purification steps (e.g., column chromatography eluent ratios) and characterize products using standardized spectroscopic methods .

Advanced Research Questions

Q. What factors influence product distribution in acid-promoted reactions between this compound and phenolic substrates?

Substituents on the phenol ring dictate regioselectivity. Electron-donating groups (e.g., -OCH₃) favor neoflavone formation via transesterification and intramolecular cyclization, while electron-withdrawing groups (e.g., -Cl) may lead to flavones through Fries rearrangement pathways. For example, p-chlorophenol yields a 1:1 ratio of neoflavones and flavones under MeSO₃H catalysis .

Q. How can contradictory literature reports on product selectivity in Lewis acid-mediated reactions be resolved?

Discrepancies often arise from variations in acid strength, solvent polarity, or reaction duration. For instance, earlier studies using milder Lewis acids (e.g., ZnCl₂) exclusively reported neoflavones, whereas FeCl₃ in THF enables flavone synthesis. Systematic screening of acid/solvent combinations and real-time monitoring (e.g., in-situ IR) can clarify mechanistic pathways .

Q. What strategies optimize yields in Pd-catalyzed C–H functionalization reactions using this compound?

Increasing this compound equivalents (3 equiv.) and elevating temperature (80°C) improve yields in coumarin synthesis. Catalyst loading (e.g., Pd(OAc)₂) and ligand choice (e.g., PPh₃) also modulate regioselectivity. Note that phenylpropiolic acid itself fails to react with phenols, highlighting the ester's critical role .

Q. How does steric and electronic modulation of acetylenes affect their reactivity in heterocyclic syntheses?

Aryl substituents on this compound reduce electrophilicity, necessitating higher temperatures (120°C) for pyrrole formation with isocyanides. Copper thiophenolate (CuSPh) catalysis enhances efficiency compared to KOtBu-mediated routes, as seen in 87–89% yields for cyclopropylpropiolate derivatives .

Methodological & Analytical Considerations

Q. What analytical techniques are recommended for resolving complex reaction mixtures involving this compound?

Combine TLC for real-time monitoring, GC-MS for volatile byproduct identification, and preparative HPLC for isolating intermediates. For mechanistic studies, deuterium labeling or ¹³C isotopic tracing can elucidate cyclization pathways .

Q. How should researchers address subsampling errors in kinetic studies of this compound reactions?

Follow ASTM guidelines for representative subsampling: homogenize mixtures, use randomized increment selection, and report uncertainties via error propagation calculations. For bromination kinetics, use stopped-flow spectrophotometry to capture rapid absorbance changes at 490 nm .

Q. What protocols ensure reproducibility in multi-step syntheses using this compound?

Pre-dry solvents (e.g., MeOH refluxed with Br₂), standardize catalyst activation (e.g., anhydrous FeCl₃), and validate intermediate purity before proceeding. Document all deviations (e.g., humidity effects) in supplementary information .

Emerging Applications

Q. Can this compound serve as a precursor for bioactive natural product analogs?

Yes. It has been used to synthesize (±)-lasubine II (a quinolizidine alkaloid) via lithiated 2-picoline coupling and alloxanthoxyletin intermediates via Pd-catalyzed C–H functionalization. Biological testing of these analogs is recommended using assay models like enzyme inhibition or cell viability screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.